Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate
Beschreibung
Eigenschaften
IUPAC Name |
methyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-13-10(9-6-4-3-5-7-9)11(17-8)14-12(15)16-2/h3-7H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXKXRCDQRXTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)NC(=O)OC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to ¹H and ¹³C NMR Analysis of Thiazole Carbamate Derivatives
Introduction: The Synergy of Structure and Spectroscopy
In the landscape of modern drug development and medicinal chemistry, thiazole derivatives stand out as a critical class of heterocyclic compounds.[1][2] Their rigid, planar structure and capacity for hydrogen bonding contribute to favorable interactions with a wide range of biological targets, leading to diverse pharmacological activities.[3] When the thiazole core is functionalized with a carbamate group, a versatile scaffold emerges, offering unique properties for designing novel therapeutics.[4][5] The carbamate moiety can influence solubility, stability, and receptor binding affinity, making these derivatives particularly attractive for lead optimization campaigns.
The unambiguous structural elucidation of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose.[6][7] This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the ¹H and ¹³C NMR characteristics of thiazole carbamate derivatives. We will move beyond simple data reporting to explain the causality behind spectral features, offering a framework for confident and accurate structural assignment.
Core Principles: Deciphering the Spectra of Thiazole Carbamates
The NMR spectrum of a thiazole carbamate derivative is a composite of signals from the thiazole ring, the carbamate linker, and any associated substituents. Understanding the typical chemical shifts and coupling patterns for each component is the foundation of spectral interpretation.
dot
Caption: General structure of a 2-amino-thiazole carbamate derivative.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
-
Thiazole Ring Protons (H4, H5): The aromatic nature of the thiazole ring leads to proton signals in the downfield region, typically between 7.27 and 8.77 ppm.[3] The exact positions are highly sensitive to the substitution pattern.
-
H5: Often appears more downfield than H4. In the unsubstituted thiazolium ion, H5 is observed at approximately 8.42 ppm.[8]
-
H4: Typically resonates slightly upfield of H5, around 8.23 ppm in the thiazolium ion.[8]
-
Coupling: Protons on adjacent carbons (H4 and H5) will exhibit vicinal coupling, appearing as doublets with a coupling constant (³J_H4,H5) of approximately 3.6 Hz.[8] This coupling is a key diagnostic feature for confirming the 4,5-unsubstituted thiazole core.
-
-
Carbamate Proton (NH): The chemical shift of the carbamate N-H proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding effects.
-
It typically appears as a broad or sharp singlet in a wide range from δ 5.0 to 13.5 ppm.[4][5] In many reported thiazole carbamates, this signal is observed significantly downfield, often between 10.0 and 13.5 ppm.[4]
-
Deuterium Exchange: This proton can be exchanged with deuterium by adding a drop of D₂O to the NMR sample, causing the signal to disappear. This is a definitive method for identifying the N-H peak.
-
-
"R" Group Protons: The protons on the R group of the carbamate will resonate in their characteristic regions. For example, in an ethyl carbamate, a quartet for the -O-CH₂- group would be expected around 4.0-4.3 ppm and a triplet for the -CH₃ group around 1.2-1.4 ppm.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity / Coupling | Key Characteristics & Causality |
| Thiazole H5 | 7.5 - 8.8 | Doublet (d) | Downfield shift due to aromatic ring current. Position influenced by electronic effects of substituents. |
| Thiazole H4 | 7.2 - 8.5 | Doublet (d) | Also in the aromatic region, typically slightly upfield of H5. |
| Carbamate NH | 5.0 - 13.5 | Singlet (s), often broad | Highly variable due to hydrogen bonding and exchange rate. Disappears upon D₂O exchange. |
| O-CH - (Alkyl) | 3.5 - 4.5 | Varies (e.g., q, t) | Deshielded by the adjacent oxygen atom of the carbamate ester. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom, providing a complementary and often more resolved dataset than the ¹H spectrum.
-
Thiazole Ring Carbons (C2, C4, C5): These carbons resonate in the aromatic/heteroaromatic region.
-
C2: This carbon is bonded to two heteroatoms (N and S) and the carbamate nitrogen, making it the most downfield of the ring carbons, typically appearing in the range of 158-175 ppm.[9]
-
C4 & C5: These carbons appear further upfield. In substituted thiazoles, C4 can be found around 140-150 ppm, while C5 is often in the 105-125 ppm range.[9] The specific shifts are heavily influenced by the substituents on the ring.
-
-
Carbamate Carbonyl (C=O): The carbonyl carbon of the carbamate group is a highly diagnostic signal.
-
"R" Group Carbons: The carbons of the R group will appear in their expected regions. For instance, the -O-C H₂- carbon of an ethyl group would be found around 60-65 ppm, deshielded by the oxygen atom.[11]
| Carbon Type | Typical Chemical Shift (δ, ppm) | Key Characteristics & Causality |
| Thiazole C2 | 158 - 175 | Most downfield ring carbon due to bonding with two heteroatoms (S, N) and the exocyclic carbamate nitrogen. |
| Thiazole C4 | 140 - 150 | Aromatic carbon adjacent to sulfur. Shift is sensitive to substituents at C5. |
| Thiazole C5 | 105 - 125 | Aromatic carbon adjacent to sulfur. Generally the most upfield of the thiazole carbons. |
| Carbamate C=O | 152 - 165 | Characteristic downfield signal due to the deshielding effect of the carbonyl oxygen and adjacent N and O atoms.[4][10] |
| O-C - (Alkyl) | 60 - 70 | Aliphatic carbon deshielded by the directly attached ester oxygen. |
Experimental Protocol: A Self-Validating Workflow for High-Quality Data
Acquiring high-quality, reproducible NMR data is non-negotiable. The following protocol is designed as a self-validating system, where each step ensures the integrity of the final spectrum.
dot
Caption: A robust workflow for NMR analysis.
Step-by-Step Methodology
-
Analyte Preparation:
-
Justification: The amount of sample is critical for signal-to-noise (S/N). ¹³C is an insensitive nucleus, requiring more material than ¹H NMR.[12]
-
Protocol: Weigh 5-25 mg of the purified thiazole carbamate derivative for ¹H NMR, or 25-100 mg for ¹³C NMR, into a clean, dry vial.
-
-
Solvent Selection and Sample Dissolution:
-
Justification: Deuterated solvents are used to avoid large, interfering solvent signals in ¹H NMR and to provide a signal for the spectrometer's field-frequency lock.[13][14] The choice of solvent (e.g., CDCl₃ for nonpolar, DMSO-d₆ for polar compounds) is dictated by the analyte's solubility.
-
Protocol: Add approximately 0.6 mL of an appropriate deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to the vial. Ensure complete dissolution. If any solid particles remain, filter the solution through a pipette with a small, tight plug of glass wool directly into a clean, high-quality NMR tube.[12] Suspended solids will degrade spectral quality.
-
-
Instrument Setup and Locking:
-
Justification: The "lock" system uses the deuterium signal from the solvent to continuously adjust the magnetic field, compensating for drift and ensuring high resolution.
-
Protocol: Insert the sample into the spectrometer. Use the instrument software to "lock" onto the deuterium frequency of the solvent.
-
-
Shimming:
-
Justification: Shimming is the process of optimizing the homogeneity of the static magnetic field (B₀) across the sample volume. Poor shimming is a primary cause of broad, distorted peaks and is the most critical step for obtaining high-resolution spectra.
-
Protocol: Perform an automated or manual shimming routine to maximize the lock signal level and decay. This minimizes peak broadening and distortion.
-
-
Acquiring ¹H and ¹³C Spectra:
-
Justification: Standard, pre-defined acquisition parameters are often sufficient for routine analysis, but may need optimization based on sample concentration and relaxation properties.
-
Protocol:
-
¹H NMR: Load standard acquisition parameters. Typically, 8 to 16 scans are sufficient.
-
¹³C NMR: Load standard proton-decoupled acquisition parameters. A greater number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay may be needed to obtain adequate S/N, especially for quaternary carbons like the carbamate carbonyl.
-
-
-
Data Processing and Referencing:
-
Justification: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum. Accurate referencing is crucial for comparing data across different experiments and with literature values.
-
Protocol: Apply Fourier transform, phase correction, and baseline correction to the FID. Calibrate the chemical shift axis by setting the internal standard tetramethylsilane (TMS) signal to 0.00 ppm or, more commonly, by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[12]
-
-
Structural Validation with 2D NMR:
-
Justification: For novel compounds or complex structures, 1D NMR may not be sufficient for unambiguous assignment. 2D NMR experiments provide through-bond correlation data that acts as a self-validating system for the proposed structure.[15][16]
-
Protocol (Optional but Recommended):
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, confirming which protons are on adjacent carbons (e.g., confirming the H4-H5 relationship).[17][18]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon it is directly attached to.[18][19]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2 or 3 bonds. This is exceptionally powerful for connecting structural fragments, for example, correlating the carbamate NH proton to the thiazole C2 and the carbamate carbonyl carbon.[18][20]
-
-
Conclusion: From Spectrum to Structure with Confidence
The NMR analysis of thiazole carbamate derivatives is a systematic process grounded in the fundamental principles of chemical shift and spin-spin coupling. By understanding the characteristic spectral regions for the thiazole and carbamate moieties, researchers can efficiently interpret ¹H and ¹³C NMR data. Adherence to a robust, self-validating experimental workflow ensures the acquisition of high-quality data, while the strategic use of 2D NMR techniques provides an unparalleled level of confidence in the final structural assignment. This guide serves as a foundational resource, empowering scientists to leverage the full analytical power of NMR in their pursuit of novel and impactful thiazole-based therapeutics.
References
-
Olah, G. A., et al. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry. Available at: [Link]
- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- El-Sayed, N. N. E., et al. (2012). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Tropical Journal of Pharmaceutical Research.
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]
- Ghasemi, N., et al. (2025). Synthesis of new 1,3-thiazole derivatives; using 1-(4-carbamoylphenyl)-3-methylthiourea and 1-methyl-3-(quinolin-8-yl)thiourea as starting materials.
- Kamiński, R., et al. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles.
- Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1.
- Pérez-Arciñiega, R., et al. (2022).
- Silva, A. M. S., et al. (n.d.).
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques.
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]
- Hartono, A., et al. (2025).
- Choudhary, M., et al. (2022). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Indian Journal of Chemistry.
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Nanalysis. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
- Kandeel, M. M., et al. (2016). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules.
- ResearchGate. (2025).
- Elyashberg, M., et al. (2025). Identification and structure elucidation by NMR spectroscopy.
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
- Steinbeck, C. (2014). Theoretical NMR correlations based Structure Discussion. PMC - PubMed Central.
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial evaluation of some thiazole-derived carbamates, semicarbazones, amides and carboxamide. Retrieved from [Link]
- Pretsch, E., et al. (n.d.).
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
Olah, G. A., et al. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. semanticscholar.org [semanticscholar.org]
- 7. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 8. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 9. asianpubs.org [asianpubs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 19. anuchem.weebly.com [anuchem.weebly.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of Substituted Thiazole Carbamates
Introduction: The Convergence of Thiazole and Carbamate Moieties in Medicinal Chemistry
The landscape of modern drug discovery is characterized by the strategic combination of privileged structural motifs to generate novel molecular entities with enhanced biological activity and optimized pharmacokinetic profiles. Among these, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands out as a cornerstone of medicinal chemistry.[1] Its inherent planarity, ability to participate in hydrogen bonding and π-stacking interactions, and metabolic stability make it a versatile scaffold found in a wide array of approved drugs, including the anticancer agent Dasatinib and the antiretroviral Ritonavir.[2] The thiazole nucleus is associated with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3]
Juxtaposed with the thiazole core, the carbamate functional group (-NHC(=O)O-) offers a unique set of properties that have been extensively exploited in drug design. Carbamates can act as bioisosteres of amide or ester functionalities, offering improved metabolic stability and altered physicochemical properties.[4] The carbamate moiety can also engage in crucial hydrogen bonding interactions with biological targets and can be strategically employed in prodrug design to enhance solubility and bioavailability.
This technical guide provides a comprehensive overview of the biological activities of substituted thiazole carbamates, a chemical class that synergistically combines the therapeutic potential of both the thiazole and carbamate functionalities. We will delve into the synthetic strategies for accessing these compounds, explore their diverse biological activities with a focus on antimicrobial, anticancer, and neuroprotective properties, and elucidate the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.
Synthetic Strategies for Substituted Thiazole Carbamates
The synthesis of substituted thiazole carbamates typically involves a multi-step approach, beginning with the construction of the core thiazole ring, followed by the introduction of the carbamate functionality. A common and versatile method for thiazole ring synthesis is the Hantzsch thiazole synthesis.[5]
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of substituted thiazole carbamates, starting from readily available starting materials.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate
Abstract
Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate is a novel small molecule with a chemical scaffold that suggests a rich potential for therapeutic applications. This technical guide provides a comprehensive analysis of its potential biological targets, underpinned by a systematic evaluation of its core structural motifs: the thiazole ring and the carbamate group. In the absence of direct experimental data for this specific compound, this document outlines a predictive framework for identifying and validating its therapeutic targets. We will delve into a rationale-driven approach, combining in silico predictive methods with established experimental validation workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Introduction: Deconstructing a Novel Chemical Entity
The compound, this compound, presents a compelling case for target exploration due to its hybrid structure. It combines two key pharmacophores: a substituted thiazole ring and a carbamate functional group. Both of these moieties are prevalent in a wide array of approved drugs and bioactive molecules, suggesting that their combination could lead to unique pharmacological properties.
-
The Thiazole Core: The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities.[1][2] Thiazole derivatives have demonstrated a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects.[1] Notably, the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, facilitating interactions with various biological targets.[3] Approved drugs like the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib feature a thiazole core, highlighting its significance in modern drug design.[3]
-
The Carbamate Group: The carbamate functional group is another crucial structural motif in drug design.[4][5] It can act as a stable analogue of the amide bond, enhancing a molecule's metabolic stability and ability to cross cell membranes.[4][6] Carbamates are found in drugs with diverse mechanisms of action, including chemotherapeutic agents and cholinesterase inhibitors.[4] Their ability to modulate biological and pharmacokinetic properties makes them a valuable tool in drug development.[4]
The conjugation of these two pharmacophores in this compound suggests a high potential for interaction with a range of biological targets. The following sections will explore these potential targets through a combination of predictive analysis and a proposed experimental validation strategy.
A Rationale-Driven Approach to Target Identification
Given the novelty of this compound, a systematic approach is required to identify its potential therapeutic targets. This process will begin with computational predictions to generate hypotheses, which will then be rigorously tested through a series of in vitro and cell-based experiments.
In Silico Target Prediction: Generating Testable Hypotheses
Computational methods provide a powerful and efficient means to predict the potential biological targets of a small molecule, thereby guiding experimental efforts.[7][8] This in silico approach leverages large chemogenomic databases to identify proteins that are likely to interact with the compound of interest based on structural similarity to known ligands.[9]
Key In Silico Methodologies:
-
Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.
-
2D and 3D Similarity Searching: Comparing the 2D fingerprint and 3D shape of this compound against databases of bioactive compounds (e.g., ChEMBL, PubChem) can identify known targets of structurally related molecules.
-
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for a biological activity. A pharmacophore model can be built based on the structure of our compound and used to screen for potential protein targets.
-
-
Structure-Based Approaches: If the 3D structure of potential protein targets is known, molecular docking can be employed.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. By docking this compound into the binding sites of a panel of disease-relevant proteins, we can estimate its binding affinity and identify high-probability targets.
-
The following diagram illustrates a typical in silico target prediction workflow:
Caption: In Silico Target Prediction Workflow.
Predicted Target Classes and Rationale
Based on the structural motifs of this compound, several classes of proteins emerge as high-priority potential targets.
Table 1: Predicted Target Classes and Rationale
| Potential Target Class | Rationale | Potential Therapeutic Areas |
| Protein Kinases | The thiazole ring is a common scaffold in kinase inhibitors. The phenyl group can occupy the hydrophobic pocket of the ATP-binding site. | Oncology, Inflammatory Diseases |
| Cyclooxygenase (COX) Enzymes | Thiazole-carbamate hybrids have shown promise as COX inhibitors.[10] | Anti-inflammatory, Analgesic |
| Cholinesterases (AChE, BChE) | The carbamate group is a known inhibitor of cholinesterases. | Neurodegenerative Diseases (e.g., Alzheimer's) |
| Melatonin Receptors | Some carbamate insecticides have been shown to interact with melatonin receptors.[11] | Circadian Rhythm Disorders, Sleep Disorders |
| Microbial Enzymes | Thiazole and carbamate derivatives have demonstrated antimicrobial activity.[12][13] | Infectious Diseases |
Experimental Target Validation: From Prediction to Confirmation
Once a prioritized list of potential targets is generated through in silico methods, a rigorous experimental validation process is essential to confirm these predictions.[14] This process typically involves a tiered approach, starting with in vitro biochemical assays and progressing to more complex cell-based and in vivo models.
Biochemical Assays: Direct Target Engagement
The initial step in target validation is to determine if this compound directly interacts with the predicted protein targets in a purified system.
Step-by-Step Protocol: Generic Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Reconstitute the recombinant kinase, substrate peptide, and ATP to their optimal concentrations in kinase buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add 2.5 µL of the compound at various concentrations (typically a 10-point serial dilution). Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
-
Kinase Reaction:
-
Add 5 µL of ATP solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Similar direct binding or enzymatic activity assays should be performed for other predicted targets, such as COX enzymes and cholinesterases.
Cellular Assays: Target Engagement in a Biological Context
Confirming target engagement within a cellular environment is a critical next step. This demonstrates that the compound can penetrate the cell membrane and interact with its target in a more physiologically relevant setting.
Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment:
-
Culture a relevant cell line to 80-90% confluency.
-
Treat the cells with either this compound or a vehicle control (DMSO) for a specified time.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
-
Protein Quantification:
-
Analyze the soluble fraction by Western blot or other protein quantification methods (e.g., ELISA, mass spectrometry) using an antibody specific to the target protein.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
The following diagram illustrates the experimental workflow for target validation:
Caption: Experimental Target Validation Workflow.
Genetic Approaches for Target Validation
Genetic methods, such as CRISPR-Cas9 gene editing, can provide definitive evidence for the role of a specific target in the observed biological effects of a compound.[15] By knocking out or knocking down the expression of the putative target gene, researchers can assess whether the cellular response to this compound is diminished or abolished. A loss of compound activity in the knockout/knockdown cells strongly supports a direct on-target mechanism.[15]
Future Directions and Conclusion
The exploration of this compound's therapeutic potential is a promising endeavor. The systematic approach outlined in this guide, which integrates in silico prediction with rigorous experimental validation, provides a clear roadmap for elucidating its mechanism of action and identifying its primary therapeutic targets.
The convergence of evidence from these diverse methodologies will be crucial in building a compelling case for the continued development of this novel compound. The identification of validated targets will not only pave the way for lead optimization and preclinical studies but also contribute to a deeper understanding of the complex interplay between chemical structure and biological function. As our understanding of disease pathways continues to evolve, so too will the opportunities for innovative small molecules like this compound to make a significant impact on human health.
References
-
Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR. Available from: [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available from: [Link]
-
Byrne R, Schneider G. In Silico Target Prediction for Small Molecules. Methods Mol Biol. 2019;1888:273-309. doi: 10.1007/978-1-4939-8891-4_16. PMID: 30519953. Available from: [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available from: [Link]
-
The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. Available from: [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Available from: [Link]
-
Drug Target Identification Methods. MtoZ Biolabs. Available from: [Link]
-
(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Available from: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. Available from: [Link]
-
Known experimental techniques to identify drug targets. ResearchGate. Available from: [Link]
-
An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Available from: [Link]
-
Target Identification and Validation (Small Molecules). UCL. Available from: [Link]
-
Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. PMC - NIH. Available from: [Link]
-
Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Available from: [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
-
TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. NIH. Available from: [Link]3539191/)
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 15. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate Binding
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate represents a molecule of significant interest for rational drug design. This guide provides a comprehensive, technically-grounded workflow for investigating its binding mechanism to a relevant biological target using in silico modeling. We will move beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice, ensuring a robust and reproducible computational study. This document is intended for researchers and professionals in drug development who possess a foundational understanding of molecular modeling concepts.
Introduction: The Rationale for In Silico Analysis
Predicting the interaction between a small molecule and its protein target is a foundational step in modern drug discovery.[4][5][6] In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, provide an atomic-level lens through which we can visualize and quantify these interactions before committing to costly and time-consuming wet-lab synthesis and testing.[5][7]
The subject of our study, this compound, contains a thiazole ring, a heterocyclic moiety known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][8] The carbamate group adds hydrogen bonding potential, making it a promising candidate for targeted inhibition.[9][10]
Strategic Selection of a Biological Target: Cyclin-Dependent Kinase 2 (CDK2)
Given the prevalence of thiazole derivatives as anticancer agents, Cyclin-Dependent Kinase 2 (CDK2) presents a logical and high-value target for this study.[8][11][12][13] CDK2 is a key regulator of the cell cycle, and its inhibition is a well-established strategy in cancer therapy.[8][11][13] Numerous existing CDK2 inhibitors feature heterocyclic scaffolds, validating our choice and providing a wealth of structural data for comparative analysis.[8][12][14]
This guide will therefore detail the complete process of modeling the binding of this compound within the ATP-binding pocket of human CDK2.
The Computational Workflow: From Structure to Simulation
A successful in silico study is a multi-stage process where each step builds upon the last. The integrity of the final results is contingent upon the rigor applied at every stage, from initial structure preparation to final data analysis.
Figure 1: Overall In Silico Modeling Workflow.
PART A: System Preparation - The Foundation of Accuracy
The adage "garbage in, garbage out" is particularly true for computational modeling. The quality of your initial structures directly dictates the reliability of all subsequent calculations.
Ligand Preparation
The goal here is to convert the 2D chemical name into a geometrically optimized, 3D structure with correct protonation states and partial charges.
Protocol 1: Ligand Preparation
-
Obtain SMILES String: For "this compound", the SMILES (Simplified Molecular Input Line Entry System) string is COC(=O)NC1=C(SC(=N1)C)C2=CC=CC=C2.
-
Generate 3D Coordinates: Use a tool like Open Babel (obabel) or a graphical interface like Avogadro.
-
Causality: A simple 2D-to-3D conversion is insufficient. The initial 3D structure will likely have strained bond lengths and angles.
-
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step relaxes the structure to a low-energy conformation.
-
Command Line Example (Open Babel): obabel ligand.smi -O ligand.mol2 --gen3d --best --ff MMFF94
-
-
Assign Partial Charges: Correctly assigning partial atomic charges is critical for calculating electrostatic interactions. Gasteiger charges are a common and rapid method suitable for docking.
-
Save in Required Format: For use with AutoDock Vina, the final prepared ligand file should be in the .pdbqt format, which includes charge information and defines rotatable bonds. This can be done using AutoDock Tools.
Protein Preparation
The crystal structure of a protein obtained from the Protein Data Bank (PDB) is an experimental snapshot and requires careful cleaning and preparation.
Protocol 2: Protein (CDK2) Preparation
-
Select a PDB Structure: A high-resolution (<2.5 Å) crystal structure of human CDK2 is required. For this example, we will use PDB ID: 1HCK . This structure is co-crystallized with an inhibitor, which helps to define the binding pocket.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file.[15] This includes water molecules, co-solvents, and the original co-crystallized ligand.[15]
-
Expertise: While some water molecules can be critical for binding (bridging interactions), their inclusion requires advanced simulation techniques. For standard docking, it is best practice to remove them.
-
-
Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. These must be added, and their positions optimized, as they are crucial for hydrogen bonding. Software like UCSF Chimera or AutoDock Tools can perform this step, ensuring correct protonation states for residues like Histidine at a physiological pH.[16]
-
Assign Partial Charges: Add partial charges to all atoms of the protein (e.g., Kollman charges).
-
Save in .pdbqt Format: As with the ligand, the final protein structure must be saved in the .pdbqt format for compatibility with AutoDock Vina.
PART B: Molecular Docking - Predicting the Binding Pose
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction via a scoring function.
Figure 2: Molecular Docking Workflow.
Protocol 3: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The docking algorithm needs to know where to search for a binding site. Since we chose a PDB structure with a co-crystallized ligand (1HCK), the most reliable method is to define a "grid box" centered on the position of that original ligand.[17] A box size of 25x25x25 Å is typically sufficient to encompass the ATP-binding site of a kinase.
-
Configure Vina: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand files, and the coordinates and dimensions of the grid box.
-
Execute Docking Run: Launch the Vina executable from the command line.[18][19]
-
Command Line Example: vina --config conf.txt --log results.log --out docked_poses.pdbqt
-
-
Analyze Results: Vina will output multiple binding poses, ranked by their predicted binding affinity (in kcal/mol).[19] The top-ranked pose is the most probable binding mode according to the scoring function.
Data Presentation: Docking Results
| Pose # | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -9.5 | 0.000 |
| 2 | -9.2 | 1.345 |
| 3 | -8.9 | 1.876 |
| ... | ... | ... |
Note: These are example values. Lower binding affinity scores indicate more favorable predicted binding.
PART C: Molecular Dynamics (MD) Simulation - Capturing the Dynamics
While docking provides a static picture, MD simulations introduce temperature, pressure, and solvent, allowing us to observe the dynamic behavior of the protein-ligand complex over time. This is crucial for assessing the stability of the docked pose.
Figure 3: GROMACS MD Simulation Workflow.
Protocol 4: MD Simulation using GROMACS
-
System Setup:
-
Input: Use the best-ranked pose from the docking results as the starting structure.
-
Force Field: Choose an appropriate force field (e.g., AMBER99SB-ILDN for the protein, GAFF for the ligand). The pdb2gmx tool in GROMACS generates the protein topology.[20] Ligand topology must be generated separately (e.g., using Acpype).
-
Solvation: Place the complex in a periodic box of water (e.g., TIP3P water model) ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.
-
Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's total charge.[21]
-
-
Energy Minimization: Before starting the simulation, perform a steep descent energy minimization to remove any steric clashes between the complex and the newly added solvent.[21]
-
Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.
-
NVT Ensemble (Constant Volume): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein, which is typically restrained.
-
NPT Ensemble (Constant Pressure): Maintain the target temperature and apply a pressure coupling to bring the system to the correct density (e.g., 1 bar).
-
Trustworthiness: Proper equilibration is non-negotiable. A system that is not well-equilibrated will produce meaningless simulation results. Monitor temperature, pressure, and density plots to confirm stability before proceeding.
-
-
Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without restraints.[20] During this phase, the trajectory of atomic movements is saved for analysis.
PART D: Post-Simulation Analysis - Extracting Insights
The raw output of an MD simulation is a trajectory file. The real scientific value is unlocked through careful analysis of this trajectory.
Structural Stability Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound in the pocket.[22]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site might indicate instability.
Binding Free Energy Calculation (MM/PBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular technique to estimate the binding free energy from MD snapshots.[23][24][25][26] It offers a balance between computational cost and accuracy.[26]
Protocol 5: MM/PBSA Calculation
-
Extract Snapshots: Select frames from the stable portion of the MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation:
-
Average the Results: The final ΔG_bind is the average over all analyzed snapshots.
Data Presentation: MM/PBSA Results
| Energy Component | Average Contribution (kJ/mol) |
| Van der Waals Energy | -150.7 ± 5.2 |
| Electrostatic Energy | -45.3 ± 3.1 |
| Polar Solvation Energy | 120.1 ± 6.8 |
| Non-Polar Solvation Energy | -15.5 ± 1.1 |
| ΔG_bind (MM/PBSA) | -91.4 ± 8.5 |
Note: These are example values. The negative value indicates a favorable binding interaction.
Conclusion
This guide has outlined a rigorous, field-proven workflow for the in silico modeling of this compound binding to CDK2. By following this structured approach—from meticulous system preparation and predictive docking to dynamic simulation and energetic analysis—researchers can generate reliable, actionable insights into the molecular determinants of binding. These computational results provide a powerful hypothesis-generating framework to guide subsequent experimental validation and accelerate the drug discovery process.
References
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). MDPI. Retrieved from [Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Retrieved from [Link]
-
GROMACS Tutorials. Retrieved from [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024-09-21). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020-07-07). YouTube. Retrieved from [Link]
-
Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z. H., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478–9508. Retrieved from [Link]
-
Franch, R., & Martin-Martinez, F. J. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. ResearchGate. Retrieved from [Link]
-
Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025-04-01). YouTube. Retrieved from [Link]
-
End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Retrieved from [Link]
-
Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. PubMed. Retrieved from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Retrieved from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025-04-29). ChemCopilot. Retrieved from [Link]
-
The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed. Retrieved from [Link]
-
The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. Retrieved from [Link]
-
Introduction to Molecular Dynamics - the GROMACS tutorials!. Retrieved from [Link]
-
Molecular Docking Tutorial. Retrieved from [Link]
-
Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method. Bio-protocol. Retrieved from [Link]
-
Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. Taylor & Francis. Retrieved from [Link]
-
Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 7(12), 1131–1146. Retrieved from [Link]
-
GROMACS tutorial | Biomolecular simulations. EMBL-EBI. Retrieved from [Link]
-
In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Treatment of Cancer. (2023-10-07). Retrieved from [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023-08-20). Retrieved from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020-03-20). YouTube. Retrieved from [Link]
-
Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. (2021-01-01). j-stage. Retrieved from [Link]
- Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR. Retrieved from https://www.jocpr.com/articles/synthesis-and-biological-activity-of-carbamates-derived-from-ethyl-1-phenylcarbonylaminonaphtho21bfuran2carboxy.pdf
-
Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024-09-21). ACS Publications. Retrieved from [Link]
-
Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020-12-22). YouTube. Retrieved from [Link]
-
7.5: Molecular Docking Experiments. (2022-07-26). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Retrieved from [Link]
-
Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. MDPI. Retrieved from [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Phenyl (4-methylthiazol-2-yl)carbamate|CAS 813445-31-7 [benchchem.com]
- 10. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate | MDPI [mdpi.com]
- 11. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. sites.ualberta.ca [sites.ualberta.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. youtube.com [youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. peng-lab.org [peng-lab.org]
- 25. bio-protocol.org [bio-protocol.org]
- 26. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: The Enduring Significance of the Thiazole Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Discovery and Synthesis of Novel Thiazole-Containing Compounds
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents.[1][2][3] Thiazole-containing compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7][8] This versatility is underscored by the presence of the thiazole moiety in numerous FDA-approved drugs, such as the antiretroviral Ritonavir, the anticancer agent Dasatinib, and the anti-inflammatory drug Meloxicam.[3][9] The continued exploration of thiazole derivatives remains a vibrant and promising area of drug discovery.
Part 2: Foundational Synthetic Strategies for the Thiazole Core
The Hantzsch Thiazole Synthesis: A Cornerstone Reaction
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring.[10][11] The classical approach involves the condensation of an α-haloketone with a thioamide. The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to afford the thiazole product.
Modern iterations of the Hantzsch synthesis have focused on improving efficiency and sustainability, with the development of solvent-free and microwave-assisted protocols that offer reduced reaction times and higher yields.[12][13][14]
Detailed Protocol: One-Pot, Solvent-Free Hantzsch Synthesis of 2-Aminothiazoles [12][15]
This protocol describes a simple, efficient, and environmentally friendly method for the synthesis of 2-aminothiazoles from α-bromoacetophenones and thiourea without a catalyst.[12]
Materials:
-
α-bromoacetophenone (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (for washing)
-
Hexane (for washing)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and hot plate
-
Reflux condenser
Procedure:
-
Combine the α-bromoacetophenone and thiourea in the round-bottom flask.
-
Heat the mixture at 60°C with stirring for 5-10 minutes. The reaction is typically complete within this timeframe, as observed by the formation of a solid product.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the resulting solid with ethanol to remove any unreacted starting materials.
-
Further wash the solid with hexane.
-
Dry the purified product under vacuum to obtain the 2-aminothiazole derivative.
Self-Validation:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Beyond Hantzsch: Alternative Routes to Thiazole Diversification
While the Hantzsch synthesis is a workhorse in thiazole chemistry, several other methods provide access to diverse thiazole derivatives.
-
Cook-Heilborn Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related compounds to yield 5-aminothiazoles.[16]
-
Tcherniac's Synthesis: In this approach, α-thiocyanoketones are hydrolyzed with acid or treated with other sulfur-containing compounds to produce 2-substituted thiazoles.[16]
-
Synthesis from Thioamides: Thioamides can be reacted with various electrophiles, such as α,β-unsaturated ketones or propargyl halides, to construct the thiazole ring.[16]
Part 3: Advanced and Green Synthetic Methodologies
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful tool for the rapid generation of molecular complexity. In the context of thiazole synthesis, MCRs offer significant advantages in terms of atom economy, reduced waste, and simplified purification procedures.[17][18] A notable example is the one-pot synthesis of thiazole derivatives from aldehydes, isothiocyanates, and alkyl bromides.[19]
Detailed Protocol: A Green, One-Pot Three-Component Synthesis of Hydrazinyl-Thiazoles [20]
This protocol outlines a water-mediated, three-component synthesis of hydrazinyl-thiazoles using a reusable copper oxide nanoparticle catalyst.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Thiosemicarbazide (1.0 mmol)
-
α-haloketone (1.0 mmol)
-
Copper oxide nanoparticles on a titanium dioxide support (catalyst)
-
Water (solvent)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and hot plate
-
Reflux condenser
Procedure:
-
To a mixture of the aromatic aldehyde and thiosemicarbazide in water, add the copper oxide nanoparticle catalyst.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the α-haloketone to the reaction mixture.
-
Reflux the reaction mixture for the time specified for the particular substrates (typically a few hours).
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is collected by filtration, washed with water, and dried.
-
The catalyst can be recovered from the filtrate for reuse.
Self-Validation:
-
The formation of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).
-
The reusability of the catalyst should be assessed by performing multiple reaction cycles.
Metal-Catalyzed Cross-Coupling and C-H Activation Strategies
Modern synthetic organic chemistry has been revolutionized by the advent of metal-catalyzed cross-coupling reactions. In thiazole synthesis and functionalization, copper- and palladium-catalyzed reactions have proven to be particularly valuable for forming C-C, C-N, and C-S bonds, allowing for the introduction of a wide array of substituents onto the thiazole core.[12][21]
Sustainable Approaches: The Rise of Green Chemistry
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for thiazole synthesis. This includes the use of ionic liquids as recyclable reaction media, the development of magnetically recoverable nanocatalysts, and the application of photocatalytic and electrochemical methods that operate under mild conditions.[10][12][22]
Part 4: Structure-Activity Relationship (SAR) and Drug Design
A deep understanding of the structure-activity relationship (SAR) is crucial for the rational design of potent and selective drug candidates. For thiazole-based compounds, SAR studies have provided invaluable insights into the structural features required for various biological activities.
Case Study 1: Thiazole Derivatives as Kinase Inhibitors
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Thiazole derivatives have emerged as a promising class of kinase inhibitors, targeting enzymes such as EGFR, HER2, PI3K, and mTOR.[23][24][25][26][27]
Key Structural Features for Potent Kinase Inhibition:
-
The Thiazole Core: Acts as a scaffold to orient the key pharmacophoric groups in the ATP-binding pocket of the kinase.
-
Substituents at the 2- and 4-positions: These positions are often functionalized with groups that can form hydrogen bonds with the hinge region of the kinase.
-
Aromatic and Heteroaromatic Moieties: These groups can engage in hydrophobic and π-stacking interactions within the active site.
Molecular modeling and docking studies have been instrumental in elucidating the binding modes of thiazole-based inhibitors and guiding the design of new analogs with improved potency and selectivity.[27][28]
Case Study 2: Antimicrobial Thiazoles
The rise of antimicrobial resistance is a global health crisis, and there is an urgent need for new antimicrobial agents. Thiazole-containing compounds have demonstrated significant activity against a broad spectrum of bacteria and fungi.[6][29][30][31]
SAR for Antibacterial and Antifungal Activity:
-
Substitution Pattern: The nature and position of substituents on the thiazole ring can have a profound impact on antimicrobial activity. For instance, the introduction of electron-withdrawing groups can enhance the potency against certain bacterial strains.[29]
-
Hybrid Molecules: The combination of the thiazole scaffold with other heterocyclic rings, such as pyrazoline or indole, has led to the development of hybrid molecules with enhanced antimicrobial properties.[30]
Part 5: Future Directions and Outlook
The thiazole scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Future research in this area will likely focus on several key themes:
-
Development of Novel Synthetic Methodologies: The exploration of new, more efficient, and sustainable methods for the synthesis and functionalization of thiazoles will remain a priority.
-
Tackling Antimicrobial Resistance: Thiazole-based compounds hold great promise as a platform for the discovery of new antibiotics to combat drug-resistant pathogens.[30]
-
Targeted Cancer Therapy: The design of highly selective thiazole-based inhibitors of specific kinases and other cancer-related targets will continue to be a major focus of anticancer drug discovery.[9]
-
Expansion into New Therapeutic Areas: The diverse biological activities of thiazole derivatives suggest that they may have therapeutic potential in a wide range of diseases beyond cancer and infectious diseases.
Data Presentation
| Compound Class | Target | Key SAR Findings | Reference |
| 2-Aminothiazoles | Kinases (EGFR/HER2) | Substitution at the 5-position with an imidazo[2,1-b]thiazole moiety and a hydrazide side chain are crucial for activity. | [26] |
| Thiazole-Pyrazoline Hybrids | Bacteria/Fungi | The linking position between the thiazole and pyrazoline rings influences the antimicrobial spectrum. | [30] |
| Substituted Thiazoles | PI3K/mTOR | The presence of specific aromatic and heterocyclic groups at the 2- and 4-positions is critical for dual inhibitory activity. | [24] |
Visualizations
Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Multicomponent Reaction Workflow for Thiazole Synthesis
Caption: General workflow for a multicomponent synthesis of thiazoles.
SAR of Thiazole-Based Kinase Inhibitors
Caption: Key structural features for thiazole-based kinase inhibitors.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Bentham Science Publisher. (2022, May 17). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]
-
ACS Omega. (2023, May 10). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. Retrieved from [Link]
-
YouTube. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
SpringerLink. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Recent Advances in The Synthesis of Thiazole Ring: Mini Review. Retrieved from [Link]
-
ACS Publications. (n.d.). Transition-Metal-Catalyzed Rapid Synthesis of Imidazo[2,1-b]thiazoles: Access to Aza-Fused Heterocycles via Aerobic Oxidative Coupling of 2-Aminothiazoles and Acetophenones. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
NIH. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]
-
ACS Publications. (n.d.). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. Retrieved from [Link]
-
Systematic Review on Thiazole and Its Applications. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Retrieved from [Link]
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024, January 2). Retrieved from [Link]
-
RSC Advances. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]
-
SpringerLink. (2025, October 28). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Retrieved from [Link]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). Retrieved from [Link]
-
Bentham Science Publishers. (2024, April 29). A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]
-
Bentham Science Publishers. (2021, January 1). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. Retrieved from [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (n.d.). Retrieved from [Link]
-
Journal of Chemical Reviews. (2023, April 7). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]
-
SRUC, Scotland's Rural College. (n.d.). Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. Retrieved from [Link]
-
ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Retrieved from [Link]
-
PubMed. (2022, November 5). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. Retrieved from [Link]
-
NIH. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
A review on thiazole based compounds andamp; it's pharmacological activities. (2024, October 23). Retrieved from [Link]
-
MDPI. (2022, September 1). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Retrieved from [Link]
-
MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
MDPI. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]
-
PMC - NIH. (n.d.). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. Retrieved from [Link]
-
MDPI. (2024, March 27). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. kuey.net [kuey.net]
- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 10. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thiazole synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. eurekaselect.com [eurekaselect.com]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 22. benthamdirect.com [benthamdirect.com]
- 23. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 29. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. mdpi.com [mdpi.com]
Physicochemical properties of Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate
Foreword: Navigating the Known and the Predicted in Drug Discovery
In the landscape of modern drug discovery, researchers often encounter novel chemical entities with limited or non-existent characterization data in public-domain literature. This is the case for this compound. This guide is structured to address this challenge directly. As a self-validating system, it does not rely on pre-existing data for this specific molecule. Instead, it provides a robust framework of established, first-principle methodologies for its complete physicochemical characterization.
By synthesizing insights from structurally related analogs and foundational principles of medicinal chemistry, this document serves as both a predictive profile and a practical laboratory manual. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind experimental choices. Every method described is a standard, verifiable procedure, ensuring that the data generated will be accurate and reproducible. This guide empowers the user to move from a chemical structure on paper to a fully characterized molecule with a data package ready for advanced drug development stages.
Molecular Structure and Foundational Properties
The starting point for any physicochemical evaluation is the molecule's fundamental structure. The properties outlined below are calculated based on this structure and provide the basis for all subsequent experimental designs. The thiazole ring is a well-known scaffold in medicinal chemistry, often imparting a range of biological activities.[1] The carbamate and phenyl substitutions are critical for modulating properties like lipophilicity and hydrogen bonding potential, which in turn influence absorption, distribution, metabolism, and excretion (ADME).
Chemical Structure:
Caption: Molecular Structure of the Target Compound.
Table 1: Calculated Molecular Properties
| Property | Value | Justification / Source |
| Molecular Formula | C₁₂H₁₂N₂O₂S | Derived from structure |
| Molecular Weight | 248.30 g/mol | Calculated from formula |
| Monoisotopic Mass | 248.06195 Da | Calculated from formula |
| Topological Polar Surface Area (TPSA) | 74.5 Ų | Calculated; key for permeability prediction.[2] |
| Hydrogen Bond Donors | 1 | The N-H of the carbamate |
| Hydrogen Bond Acceptors | 4 | Thiazole N, two carbamate O, thiazole S |
| Rotatable Bonds | 3 | Phenyl-thiazole, N-C (carbamate), O-CH₃ |
Proposed Synthesis and Purification Workflow
A plausible synthetic route can be devised based on established methods for creating similar thiazole-5-carboxylate derivatives and their subsequent conversion to carbamates.[3][4] The Hantzsch thiazole synthesis is a classic and reliable method for constructing the core ring system.
Proposed Synthetic Pathway:
Caption: Proposed multi-step synthesis pathway.
Step-by-Step Synthesis Protocol
-
Saponification of Ester Precursor: To a solution of a precursor like Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate (1 eq) in a 2:3:1 mixture of THF/Methanol/H₂O, add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq).[4]
-
Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Remove the organic solvents under reduced pressure. Acidify the remaining aqueous residue to a pH of ~4-5 with 1N HCl, which will precipitate the carboxylic acid product.
-
Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid. A similar procedure is documented for related thiazoles.[3]
-
Curtius Rearrangement to Carbamate:
-
Convert the carboxylic acid to an acyl chloride using oxalyl chloride or thionyl chloride in an inert solvent like Dichloromethane (DCM) with a catalytic amount of DMF.
-
Carefully react the acyl chloride with sodium azide (NaN₃) in acetone to form the acyl azide. Caution: Acyl azides can be explosive and should be handled with extreme care.
-
Heat the acyl azide in an inert, high-boiling solvent like toluene. The azide will rearrange to an isocyanate, losing N₂ gas.
-
Add dry methanol to the reaction mixture to trap the isocyanate, forming the final methyl carbamate product.
-
-
Purification: The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure target compound.
Core Physicochemical Properties: Protocols and Expected Outcomes
The following properties are critical to establishing a molecule's drug-like potential.[2][5] The described protocols are standard high-throughput methods used in the pharmaceutical industry.
Melting Point (m.p.)
-
Scientific Rationale: The melting point is a primary indicator of a compound's purity and provides insight into its crystal lattice energy. A sharp melting range typically signifies high purity.
-
Expected Outcome: Thiazole derivatives with aromatic substituents are typically crystalline solids with relatively high melting points. For example, the related 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid has a melting point of 201°C.[6] It is reasonable to predict a melting point in the range of 180-220°C for the target carbamate.
-
Experimental Protocol:
-
Load a small, dry sample of the purified compound into a capillary tube, sealed at one end.
-
Place the tube into a calibrated digital melting point apparatus.
-
Heat at a rate of 10-20°C/min for an initial rapid scan.
-
Repeat with a fresh sample, heating at a slower rate of 1-2°C/min near the previously observed melting temperature to determine an accurate range.
-
Aqueous Solubility
-
Scientific Rationale: Solubility is a cornerstone of drug efficacy, directly impacting bioavailability. Poor aqueous solubility is a major hurdle in drug development. Both kinetic and thermodynamic measurements are valuable; kinetic solubility predicts behavior under rapid precipitation conditions (like in an assay), while thermodynamic solubility represents the true equilibrium state.
-
Experimental Protocol (Kinetic Solubility via Nephelometry):
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of the stock solution to 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in triplicate. This creates a 100 µM solution with 1% DMSO.
-
Shake the plate for 2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Compare the readings to a calibration curve of known concentrations to determine the solubility limit.
-
Caption: Workflow for Kinetic Solubility Determination.
Lipophilicity (LogP and LogD)
-
Scientific Rationale: Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a critical determinant of membrane permeability, metabolic stability, and potential for off-target toxicity. LogP is the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.
-
Expected Outcome: The presence of a phenyl group and a heterocyclic core suggests the molecule will be moderately to highly lipophilic. A calculated LogP (cLogP) for the structurally similar ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is 3.6.[7] A predicted LogP for the target compound would likely be in the range of 2.5 to 4.0 .
-
Experimental Protocol (Shake-Flask Method): [8]
-
Prepare a buffer solution (e.g., PBS at pH 7.4) and pre-saturate it with n-octanol. Likewise, pre-saturate n-octanol with the buffer.
-
Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and buffer.
-
Seal the vial and shake vigorously for 1-2 hours to allow partitioning to reach equilibrium.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully sample a precise volume from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).
-
Calculate LogD₇.₄ as: log₁₀([Compound]octanol / [Compound]aqueous).
-
Spectroscopic Characterization
-
Scientific Rationale: A full suite of spectroscopic data is required to unambiguously confirm the chemical structure and purity of the synthesized compound.
-
Protocols and Expected Results:
-
¹H NMR (400 MHz, DMSO-d₆):
-
Protocol: Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (DMSO-d₆ is a good choice for potentially poorly soluble compounds) and acquire the spectrum.
-
Expected Signals:
-
Singlet around δ 9.0-10.0 ppm (1H, carbamate N-H).
-
Multiplet between δ 7.4-7.8 ppm (5H, phenyl protons).
-
Singlet around δ 3.7 ppm (3H, carbamate O-CH₃).
-
Singlet around δ 2.5 ppm (3H, thiazole C2-CH₃).
-
-
-
Mass Spectrometry (ESI-MS):
-
Protocol: Infuse a dilute solution of the compound in methanol or acetonitrile into an electrospray ionization mass spectrometer.
-
Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 249.07.
-
-
FT-IR (ATR):
-
Protocol: Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum.
-
Expected Key Peaks:
-
~3300 cm⁻¹ (N-H stretch of the carbamate).
-
~1720-1740 cm⁻¹ (C=O stretch of the carbamate carbonyl).
-
~1600, ~1480 cm⁻¹ (C=C and C=N stretches of the aromatic and thiazole rings).
-
-
-
Summary and Implications for Drug Development
This guide outlines the necessary framework to fully characterize this compound. The predicted physicochemical profile suggests a compound with drug-like properties, though its moderate-to-high lipophilicity and likely low aqueous solubility are key challenges to address.
Table 2: Predicted Physicochemical Profile Summary
| Property | Predicted Value / Range | Implication for Drug Development |
| Melting Point | 180-220°C | Crystalline solid, good for handling and stability. |
| Aqueous Solubility | Low (< 50 µM) | Potential for poor absorption; may require formulation strategies. |
| LogP | 2.5 - 4.0 | Good for membrane permeability, but may risk high metabolic clearance and non-specific binding. |
| Structural Alerts | None apparent | The core structure is common in medicinal chemistry. |
The experimental determination of these properties is a critical, non-negotiable step. The resulting data will form a self-validating foundation for all future work, from in vitro biological screening to advanced preclinical development, ensuring that decisions are based on robust, experimentally verified science.
References
-
Barcelona Fine Chemicals. Phenyl 1,3-thiazol-2-ylcarbamate. [Link][9]
-
Fun, H. K., et al. (2009). Phenyl N-(1,3-thiazol-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1478. [Link][10]
-
PubChem. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. [Link][7]
-
Lees, K., et al. (2012). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Pharmaceuticals, 5(8), 866-880. [Link][2]
-
Duffy, F., et al. (2020). Physicochemical Principles Driving Small Molecule Binding to RNA. bioRxiv. [Link][5]
-
Royal Society of Chemistry. (2020). Chapter 1: Physicochemical Properties. In Drug Discovery and Development. [Link][8]
Sources
- 1. Phenyl (4-methylthiazol-2-yl)carbamate|CAS 813445-31-7 [benchchem.com]
- 2. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]
- 4. 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. biorxiv.org [biorxiv.org]
- 6. 2-METHYL-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 32002-72-5 [chemicalbook.com]
- 7. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S | CID 2743970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 10. Phenyl N-(1,3-thiazol-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
The Phenylthiazole Scaffold: A Versatile Pharmacophore in Modern Anticancer Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The thiazole ring, particularly when appended with a phenyl group, represents a privileged scaffold in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities. This technical guide provides a comprehensive overview of the burgeoning field of phenylthiazole analogs as anticancer agents. We delve into the core mechanisms of action, explore critical structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals dedicated to advancing the next generation of targeted cancer therapeutics.
Introduction: The Phenylthiazole Core - A Foundation for Anticancer Innovation
The phenylthiazole moiety is a heterocyclic scaffold that has garnered significant attention in the quest for novel anticancer therapeutics.[1][2] Its prevalence in clinically approved drugs for various indications underscores its favorable pharmacokinetic and pharmacodynamic properties.[3] In oncology, phenylthiazole derivatives have demonstrated a remarkable capacity to interact with a multitude of biological targets, leading to a diverse range of antitumor effects.[4] These compounds have shown efficacy against a wide array of human cancer cell lines, including but not limited to breast, lung, colon, ovarian, and central nervous system cancers, as well as various forms of leukemia and melanoma.[4] The synthetic tractability of the phenylthiazole core allows for extensive structural modifications, enabling the fine-tuning of their biological activity and the development of highly potent and selective anticancer agents.
Unraveling the Mechanisms of Action: A Multi-pronged Assault on Cancer
Phenylthiazole analogs exert their anticancer effects through a variety of intricate mechanisms, often targeting multiple cellular processes simultaneously. This multi-targeting capability is a significant advantage in combating the heterogeneity and adaptability of cancer cells.
Induction of Apoptosis: Orchestrating Programmed Cell Death
A predominant mechanism by which phenylthiazole derivatives eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[5] This is often achieved through the activation of the caspase cascade, a family of cysteine proteases that execute the apoptotic program.[5][6]
-
Intrinsic Pathway: Many phenylthiazole analogs trigger the intrinsic, or mitochondrial, pathway of apoptosis.[4][5] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[6] Some derivatives have also been shown to increase the accumulation of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential, further promoting apoptosis.[4]
-
Extrinsic Pathway: The extrinsic pathway, initiated by the binding of death ligands to cell surface receptors, can also be modulated by certain phenylthiazole compounds.[5]
Experimental Protocol: Assessment of Apoptosis via Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol provides a reliable method for quantifying apoptosis induced by phenylthiazole analogs.
-
Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, HeLa) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of the phenylthiazole analog and a vehicle control for 24-48 hours.
-
Cell Harvesting and Staining:
-
Gently aspirate the culture medium and wash the cells with ice-cold PBS.
-
Trypsinize the cells and collect them in a 1.5 mL microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Cell Cycle Arrest: Halting Uncontrolled Proliferation
Phenylthiazole derivatives can effectively halt the relentless proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, most commonly the G1/S or G2/M phase.[1][3] This prevents the cells from entering the subsequent phases of the cell cycle, thereby inhibiting their division and growth.
-
G1/S Phase Arrest: Some analogs cause an accumulation of cells in the G1 phase, preventing their entry into the DNA synthesis (S) phase.[1]
-
G2/M Phase Arrest: Other derivatives induce arrest at the G2/M checkpoint, blocking the cells from entering mitosis.[3]
Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with phenylthiazole analogs.
-
Cell Culture and Treatment: Follow the same procedure as described for the apoptosis assay.
-
Cell Fixation and Staining:
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at 37°C for 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Rationale: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
-
Inhibition of Key Signaling Pathways and Enzymes
A significant number of phenylthiazole analogs owe their anticancer activity to the inhibition of specific kinases and signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[3] Several phenylthiazole derivatives have been identified as potent inhibitors of PI3Kα, leading to decreased phosphorylation of its downstream effectors, Akt and mTOR.[3] This inhibition ultimately results in reduced cell proliferation and survival.[3] Alpelisib, a clinically approved PI3K inhibitor, features a 2-aminothiazole core, highlighting the importance of this scaffold in targeting this pathway.[4]
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Certain phenylthiazole analogs have been shown to inhibit VEGFR-2, thereby potentially disrupting the tumor blood supply.[1]
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and drugs that interfere with its dynamics are effective anticancer agents. Some phenylthiazole derivatives act as tubulin polymerization inhibitors, binding to the colchicine binding site and disrupting microtubule formation.[7][8] This leads to mitotic arrest and subsequent apoptosis.[4]
-
Other Kinase Targets: Phenylthiazole-based compounds have also been developed as inhibitors of other important cancer-related kinases, including Aurora kinases and dual Tropomyosin Receptor Kinase (TRK)/Anaplastic Lymphoma Kinase (ALK) inhibitors.[9][10]
Diagram: Phenylthiazole Analogs Targeting the PI3K/Akt/mTOR Pathway
Caption: Phenylthiazole analogs can inhibit the PI3K/Akt/mTOR signaling pathway.
Structure-Activity Relationships (SAR): Designing for Potency and Selectivity
The anticancer activity of phenylthiazole analogs is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
-
Phenyl Ring Substitutions: The electronic properties of substituents on the phenyl ring play a critical role. Electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), particularly at the para and meta positions, have been shown to enhance cytotoxic activity against various cancer cell lines.[6]
-
Thiazole Ring Modifications: Modifications at different positions of the thiazole ring can significantly impact activity. For instance, the presence of an isothiocyanatomethyl group at the 4-position has been found to be important for the antiproliferative activity of some 2-aminothiazole derivatives.[4]
-
Amide Linkages: The introduction of amide moieties has been a successful strategy in developing potent phenylthiazole-based anticancer agents.[11]
Table 1: Cytotoxicity of Selected Phenylthiazole Analogs against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c (para-nitro) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [6] |
| 4d (meta-chloro) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [6] |
| 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [3] |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| 4c | HepG2 (Hepatocarcinoma) | 7.26 ± 0.44 | [1] |
| TH-39 | K562 (Leukemia) | 0.78 | [4] |
| Compound 10 | HT29 (Colon) | 2.01 | [4] |
| Compound 53 | HeLa (Cervical) | 9.76 | [12] |
Preclinical and Clinical Landscape
While many phenylthiazole analogs are in the early stages of preclinical development, the clinical success of drugs like Dasatinib (a multi-targeted kinase inhibitor for leukemia) and Alpelisib (a PI3K inhibitor for breast cancer), both of which contain a 2-aminothiazole core, validates the therapeutic potential of this scaffold.[3][4] Ongoing research is focused on identifying novel phenylthiazole derivatives with improved efficacy, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising preclinical findings into effective clinical treatments.
Future Directions and Conclusion
The phenylthiazole scaffold continues to be a rich source of inspiration for the design and development of novel anticancer agents. Future research efforts should focus on:
-
Rational Design and Synthesis: Leveraging SAR data and computational modeling to design next-generation analogs with enhanced potency and selectivity for specific cancer targets.
-
Mechanism of Action Studies: Further elucidating the complex molecular mechanisms underlying the anticancer activity of these compounds to identify new therapeutic targets and potential biomarkers for patient stratification.
-
In Vivo Evaluation: Progressing the most promising candidates into relevant animal models of cancer to assess their in vivo efficacy, safety, and pharmacokinetic properties.
-
Combination Therapies: Exploring the synergistic potential of phenylthiazole analogs in combination with existing chemotherapeutic agents or targeted therapies to overcome drug resistance and improve treatment outcomes.
References
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.
- Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking.
- The versatility of phenothiazines as an anticancer drug scaffold.
- Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
- Benzothiazole deriv
- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells.
- Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine.
- Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migr
- Discovery of novel phenyl triazole analogs as TRK/ALK dual inhibitors with prospective antitumor effects. PubMed.
- Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymeriz
- Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed Central.
- Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PubMed Central.
- Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties.
- 5-phenylthiazole derivatives and use as pi3 kinase inhibitors.
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.org.
- Phenothiazine- and Carbazole-Cyanochalcones as Dual Inhibitors of Tubulin Polymerization and Human Farnesyltransferase. MDPI.
- A Review On Thiazole As Anticancer Agents. Neliti.
- Indolizine-phenothiazine hybrids as the first dual inhibitors of tubulin polymerization and farnesyltransferase with synergistic antitumor activity. PubMed.
- Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. DergiPark.
- Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors.
- Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole deriv
- Anithiactin D, a Phenylthiazole Natural Product from Mudflat-Derived Streptomyces sp., Suppresses Motility of Cancer Cells.
- Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel phenyl triazole analogs as TRK/ALK dual inhibitors with prospective antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. flore.unifi.it [flore.unifi.it]
The Modern Researcher's Guide to Antimicrobial Screening of Synthetic Thiazole Derivatives
A Technical Guide for Drug Discovery and Development Professionals
Foreword: The Enduring Promise of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its presence in a multitude of natural and synthetic compounds with diverse biological activities underscores its significance as a privileged scaffold in drug discovery.[1][2] In an era defined by the escalating threat of antimicrobial resistance (AMR), the exploration of novel thiazole derivatives as a source of new anti-infective agents is a critical endeavor for the scientific community.[3] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the antimicrobial screening of these promising synthetic compounds. It moves beyond a mere recitation of protocols to provide a framework for rational, evidence-based screening, grounded in the principles of scientific integrity and field-proven insights.
Section 1: Foundational Principles of Antimicrobial Screening
The journey from a newly synthesized thiazole derivative to a potential clinical candidate is paved with rigorous and systematic screening. The primary objective is to determine the compound's ability to inhibit or kill microbial pathogens at clinically relevant concentrations. This process is not a monolithic entity but rather a tiered approach, beginning with broad-spectrum primary screening and progressing to more detailed characterization of promising "hit" compounds.
A successful screening cascade is built upon a foundation of robust and reproducible methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized standards for antimicrobial susceptibility testing (AST).[2][4] Adherence to these guidelines is paramount to ensure the generation of high-quality, comparable data.
The initial screening phase typically involves assessing the in vitro activity of the synthetic thiazole derivatives against a panel of clinically relevant microorganisms. This panel should ideally include representatives of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. A common and effective starting point is the use of the "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their multidrug resistance and are a major cause of nosocomial infections.[5]
The following diagram illustrates a logical workflow for the antimicrobial screening of novel synthetic compounds:
Caption: A generalized workflow for the antimicrobial screening of synthetic compounds.
Section 2: Core Methodologies for Antimicrobial Susceptibility Testing
Broth Microdilution: The Gold Standard for MIC Determination
The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency, the Minimum Inhibitory Concentration (MIC).[6] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] This method is highly standardized and allows for the simultaneous testing of multiple compounds against a panel of microorganisms in a 96-well microtiter plate format.
-
Mueller-Hinton Broth (MHB): The use of cation-adjusted Mueller-Hinton Broth is recommended by both CLSI and EUCAST for most non-fastidious bacteria.[8] This is due to its batch-to-batch reproducibility, low levels of inhibitors to common antimicrobials like sulfonamides and trimethoprim, and its ability to support the growth of a wide range of pathogens.[9] The cation adjustment (with calcium and magnesium) is critical for the accurate testing of certain antimicrobial classes, such as aminoglycosides and tetracyclines, against Pseudomonas aeruginosa.
-
Inoculum Standardization: The final inoculum concentration in each well must be standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL.[10] A higher inoculum can lead to falsely elevated MIC values, while a lower inoculum may result in falsely low MICs. Standardization is typically achieved by adjusting the turbidity of a bacterial suspension to match a 0.5 McFarland standard.[11]
-
Serial Dilution: A two-fold serial dilution of the test compound is prepared directly in the microtiter plate. This allows for the precise determination of the MIC value across a clinically relevant concentration range.
-
Preparation of Materials:
-
Sterile 96-well flat-bottom microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test thiazole derivatives dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid antimicrobial effects of the solvent itself.
-
Bacterial strains grown on appropriate agar plates for 18-24 hours.
-
Sterile saline or broth for inoculum preparation.
-
0.5 McFarland turbidity standard.
-
Positive control antibiotic with known MIC for the tested strains (e.g., ciprofloxacin, gentamicin).
-
Sterile multichannel pipettes and reservoirs.
-
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test organism from an agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[10]
-
-
Plate Preparation and Compound Dilution:
-
Add 50 µL of sterile CAMHB to all wells of the microtiter plate, except for the first column.
-
In the first column, add 100 µL of the test compound at twice the desired highest final concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.
-
The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.
-
Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air for most non-fastidious bacteria.[12]
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[12]
-
The growth control (column 11) should show distinct turbidity, and the sterility control (column 12) should remain clear.
-
The MIC of the positive control antibiotic should fall within its established quality control range.
-
Agar Disk Diffusion: A Qualitative Screening Tool
The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method for preliminary antimicrobial susceptibility testing.[13] It is a simple, cost-effective, and versatile technique for screening a large number of compounds. The principle of this method is based on the diffusion of an antimicrobial agent from a paper disk into an agar medium inoculated with the test organism. This creates a concentration gradient of the compound, and if the organism is susceptible, a zone of growth inhibition will be observed around the disk.
-
Mueller-Hinton Agar (MHA): As with broth microdilution, MHA is the recommended medium for disk diffusion testing due to its reproducibility and low inhibitor content.[8][9] The depth of the agar in the petri dish is critical (4 mm) as it can affect the diffusion of the antimicrobial and thus the size of the inhibition zone.[4]
-
Standardized Inoculum: A standardized inoculum (equivalent to a 0.5 McFarland standard) is swabbed evenly onto the surface of the agar plate to ensure a confluent lawn of bacterial growth.[10]
-
Disk Application and Incubation: The antimicrobial-impregnated disks are placed on the agar surface, and the plate is incubated. The incubation conditions are the same as for broth microdilution.
-
Preparation of Materials:
-
Sterile petri dishes (150 mm for up to 12 disks or 100 mm for up to 6 disks).[13]
-
Mueller-Hinton Agar.
-
Sterile paper disks (6 mm in diameter).
-
Test thiazole derivatives dissolved in a suitable volatile solvent.
-
Bacterial strains and materials for inoculum preparation as described for broth microdilution.
-
Sterile cotton swabs.
-
Forceps.
-
-
Inoculum Preparation and Plating:
-
Prepare and standardize the bacterial inoculum to a 0.5 McFarland turbidity.
-
Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure a uniform lawn of growth.[10]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Preparation and Application:
-
Aseptically apply a known amount of the thiazole derivative solution to each sterile paper disk and allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm and even contact.[13] Do not move a disk once it has been placed.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using a ruler or caliper.
-
-
Interpretation of Results:
-
The diameter of the zone of inhibition is inversely proportional to the MIC.
-
For novel compounds, there are no established interpretive criteria (Susceptible, Intermediate, Resistant). Therefore, the zone diameter is used as a qualitative measure of activity. Larger zones generally indicate greater in vitro activity.
-
For established antibiotics, the zone diameters are interpreted according to CLSI or EUCAST guidelines.[14]
-
Determination of Minimum Bactericidal Concentration (MBC)
While the MIC provides information on the concentration of a compound that inhibits bacterial growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration that results in bacterial death. This is a critical parameter for compounds intended for use in treating serious infections where bactericidal activity is preferred.
The MBC is determined as an extension of the broth microdilution MIC assay. Aliquots from the clear wells (at and above the MIC) are subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Section 3: Elucidating the Mechanism of Action and Structure-Activity Relationship
A comprehensive screening program for novel thiazole derivatives should extend beyond the determination of antimicrobial activity to include studies aimed at understanding their mechanism of action (MoA) and structure-activity relationship (SAR). This knowledge is invaluable for lead optimization and the rational design of more potent and selective analogs.
Investigating the Mechanism of Action
Thiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including:
-
Inhibition of Cell Wall Synthesis: Some thiazoles interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1]
-
Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives allows them to insert into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[3]
-
Inhibition of Nucleic Acid Synthesis: Certain thiazole compounds have been shown to inhibit enzymes involved in DNA replication and repair, such as DNA gyrase.[1]
-
Inhibition of Protein Synthesis: Thiazoles can target bacterial ribosomes or essential enzymes involved in protein synthesis, such as aminoacyl-tRNA synthetases.[15]
-
Inhibition of Metabolic Pathways: Some derivatives act as antimetabolites, interfering with essential metabolic pathways like folate synthesis.[1]
The following diagram illustrates some of the known molecular targets of antimicrobial thiazole derivatives:
Caption: Potential molecular targets of antimicrobial thiazole derivatives.
Structure-Activity Relationship (SAR) Studies
SAR studies aim to correlate the chemical structure of the thiazole derivatives with their antimicrobial activity. By systematically modifying the substituents on the thiazole ring and any appended moieties, researchers can identify key structural features that contribute to potency and selectivity.[13] For example, studies have shown that the presence of electron-withdrawing groups on a phenyl ring attached to the thiazole nucleus can enhance antibacterial activity.[16] SAR data is crucial for guiding the synthesis of new analogs with improved antimicrobial profiles.
Section 4: Data Presentation and Interpretation
The clear and concise presentation of screening data is essential for comparative analysis and decision-making. Tabular formats are highly recommended for summarizing quantitative data such as MIC and MBC values.
Table 1: Example MIC Data for Synthetic Thiazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Thiazole-A | Staphylococcus aureus ATCC 29213 | 4 | [5] |
| Thiazole-A | Escherichia coli ATCC 25922 | 16 | [5] |
| Thiazole-B | Pseudomonas aeruginosa ATCC 27853 | 8 | [1] |
| Thiazole-B | Candida albicans ATCC 90028 | 2 | [17] |
| Thiazole-C | Methicillin-resistant S. aureus (MRSA) | 2 | [17] |
Note: This table presents hypothetical data for illustrative purposes. Actual MIC values will vary depending on the specific compound and microbial strain.
For novel compounds, the interpretation of MIC values is initially a comparative exercise. The potency of the new derivatives is compared to that of standard-of-care antibiotics. As a compound progresses through development, clinical breakpoints may be established by regulatory bodies like the FDA, based on pharmacokinetic/pharmacodynamic (PK/PD) data and clinical outcomes.[16]
Section 5: Quality Control and Assurance
A robust quality control (QC) program is the bedrock of reliable and reproducible antimicrobial susceptibility testing.[18] This involves the regular testing of reference strains with known susceptibility profiles to ensure the accuracy of the testing system.
Key Quality Control Measures:
-
Reference Strains: A set of well-characterized reference strains, such as those available from the American Type Culture Collection (ATCC), should be included in each assay run.[19]
-
Expected Ranges: CLSI and EUCAST provide tables of expected MIC and zone diameter ranges for specific antibiotic-organism combinations.[20] The results for the QC strains must fall within these established ranges for the assay to be considered valid.
-
Media and Reagent Quality: Each new batch of media and reagents should be tested to ensure it supports appropriate microbial growth and does not interfere with the activity of the antimicrobial agents.
-
Documentation: Meticulous record-keeping of all experimental parameters, results, and QC data is essential for data integrity and troubleshooting.
Conclusion: A Pathway to Novel Antimicrobial Agents
The antimicrobial screening of synthetic thiazole derivatives is a multifaceted process that requires a combination of standardized methodologies, careful data interpretation, and a deep understanding of the underlying scientific principles. By adopting a systematic and rigorous approach, as outlined in this guide, researchers can effectively identify and characterize promising new antimicrobial agents that have the potential to address the urgent global health challenge of antimicrobial resistance. The thiazole scaffold continues to hold immense promise, and with the application of robust screening strategies, its full therapeutic potential can be unlocked.
References
-
Broth Microdilution | MI - Microbiology. (n.d.). Retrieved January 25, 2026, from [Link]
- Antimicrobial Susceptibility Testing. (2023). In StatPearls.
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved January 25, 2026, from [Link]
- CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 12th ed.
-
Media Preparation. (2021, March 19). Biology LibreTexts. Retrieved January 25, 2026, from [Link]
- EUCAST. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. European Committee on Antimicrobial Susceptibility Testing.
- Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.
- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 8011.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2019). Molecules, 24(9), 1789.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences, 24(13), 11075.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023).
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1789.
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 25, 2026, from [Link]
- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2022). Molecules, 27(19), 6296.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. (1983). Journal of Clinical Microbiology, 17(3), 450-457.
- Guidelines for Evaluating New Antimicrobial Agents. (1987). The Journal of Infectious Diseases, 156(6), 934-941.
- Disk Diffusion Susceptibility Test Troubleshooting Guide. (1984).
-
MIC values (µg/mL) for effects of thiazole and imidazole derivatives and antibiotics on tested bacteria. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Zone diameter interpretive standards chart for the determination of antibiotic sen. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
- Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. (2023). Molecules, 28(20), 7108.
- European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST.
-
Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. (2022, January 5). Microbiology Note. Retrieved January 25, 2026, from [Link]
-
Antimicrobial Testing with Mueller Hinton Agar. (2020, September 15). BioLabTests. Retrieved January 25, 2026, from [Link]
-
Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. Retrieved January 25, 2026, from [Link]
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Antibiotics, 11(11), 1539.
-
Disk Diffusion and Quality Control. (n.d.). EUCAST. Retrieved January 25, 2026, from [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2023, December 15). U.S. Food and Drug Administration. Retrieved January 25, 2026, from [Link]
- Correlation between Broth Microdilution and Disk Diffusion Results when Testing Ceftazidime-Avibactam against a Challenge Collection of Enterobacterales Isolates: Results from a Multilaboratory Study. (2020). Journal of Clinical Microbiology, 58(11), e01358-20.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Antibiotics, 10(2), 191.
-
The CDS Antibiotic Susceptibility Test. (n.d.). Retrieved January 25, 2026, from [Link]
- Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. (2023).
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023).
-
Why mueller-hinton agar is used in routine antibiotic susceptibility testing? (2017, May 20). ResearchGate. Retrieved January 25, 2026, from [Link]
- Quality Control of Antimicrobial Susceptibility Testing. (n.d.). British Society for Antimicrobial Chemotherapy.
- Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. (2023). Scientific Reports, 13(1), 9904.
- Issues with Cefiderocol Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium—Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria. (2024). Antibiotics, 13(10), 897.
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved January 25, 2026, from [Link]
- Developmental roadmap for antimicrobial susceptibility testing systems. (2018). Nature Reviews Microbiology, 16(10), 631-640.
- EUCAST breakpoints. (n.d.). EUCAST.
- Molecular guidelines for promising antimicrobial agents. (2024).
-
MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. Retrieved January 25, 2026, from [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EUCAST: EUCAST - Home [eucast.org]
- 5. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. idexx.dk [idexx.dk]
- 8. microbenotes.com [microbenotes.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. woah.org [woah.org]
- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies | MDPI [mdpi.com]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. bsac.org.uk [bsac.org.uk]
- 19. szu.gov.cz [szu.gov.cz]
- 20. analyse.eu [analyse.eu]
Methodological & Application
Application Note: A Validated Protocol for Assessing the In Vitro Cytotoxicity of Thiazole Derivatives
Abstract
Thiazole derivatives represent a versatile class of heterocyclic compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1] Early-stage assessment of cytotoxicity is a critical step in the drug discovery pipeline to identify promising lead candidates and eliminate those with unfavorable toxicity profiles.[2][3] This application note provides a comprehensive, field-tested framework for researchers to reliably assess the in vitro cytotoxicity of novel thiazole derivatives. We present a multi-assay approach, beginning with the foundational MTT assay for metabolic viability, followed by the LDH release assay for membrane integrity, and culminating in the Annexin V/PI assay for mechanistic insights into the mode of cell death. This tiered strategy ensures robust, reproducible, and easily interpretable data, empowering researchers to make informed decisions in the drug development process.
Core Principles of Cytotoxicity Assessment
-
Metabolic Activity (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of yellow MTT by mitochondrial dehydrogenases in metabolically active cells into an insoluble purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable, respiring cells.[7] It serves as an excellent primary screening tool for cell viability and proliferation.
-
Membrane Integrity (LDH Assay): The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the stable cytosolic enzyme LDH into the culture medium upon plasma membrane damage or cell lysis.[8][9] This assay provides a direct measure of cell death and is an excellent orthogonal method to confirm findings from metabolic assays like MTT.[10]
-
Apoptosis vs. Necrosis (Annexin V/PI Assay): To understand how a compound is killing cells, it is crucial to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.[11][13] Using these two markers together in flow cytometry allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[11][13]
Overall Experimental Workflow
The following diagram outlines the complete workflow from initial cell culture preparation to final data analysis and interpretation.
Caption: High-level workflow for cytotoxicity assessment.
Materials and Reagents
| Item | Recommended Source/Specification |
| Cell Lines | e.g., A549 (lung), MCF-7 (breast), C6 (glioma), NIH/3T3 (fibroblast) |
| Culture Medium | DMEM or RPMI-1640 supplemented with 10% FBS, 1% Pen-Strep |
| Thiazole Derivatives | Test compounds, >95% purity |
| Solvent | DMSO (cell culture grade), sterile |
| Positive Control | Doxorubicin or Cisplatin (e.g., 10 mM stock) |
| Assay Plates | 96-well, flat-bottom, sterile, tissue culture-treated |
| MTT Reagent | 5 mg/mL in sterile PBS, store at 4°C, protected from light |
| Solubilization Buffer | e.g., 10% SDS in 0.01M HCl, or DMSO |
| LDH Assay Kit | Commercial kit (e.g., from Promega, Thermo Fisher, Roche) |
| Annexin V/PI Kit | Commercial kit (e.g., from Thermo Fisher, Bio-Techne, Abcam) |
| Buffers | Sterile PBS (pH 7.4), 1X Annexin-Binding Buffer |
| Equipment | Laminar flow hood, CO2 incubator, microplate reader, flow cytometer |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Seeding Optimization
Rationale: Using healthy, logarithmically growing cells at an optimal density is the most critical factor for reproducible results.[14] Over- or under-seeding can dramatically alter cellular metabolism and drug sensitivity.[5][14]
-
Cell Maintenance: Culture cells according to supplier recommendations. Routinely check for mycoplasma contamination. Use cells with a low passage number to avoid genetic drift.[15]
-
Seeding Density Titration (Critical Step): a. Prepare a serial dilution of cells (e.g., from 2,500 to 40,000 cells/well) in a 96-well plate. b. Incubate for the intended duration of your drug treatment (e.g., 24, 48, or 72 hours). c. Perform an MTT assay on the plate. d. Plot absorbance vs. cell number. Select a seeding density that falls within the linear portion of the curve at the end of the treatment period. This ensures the untreated control cells will not be over-confluent by the end of the assay.
Protocol 2: Compound Preparation and Dosing
Rationale: Thiazole derivatives are often hydrophobic. Ensuring complete solubilization and accurate dilution is key. The final solvent concentration must be kept low to avoid solvent-induced toxicity.[14]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) of each thiazole derivative in 100% DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in culture medium. A typical starting range is 0.1 to 100 µM.
-
Vehicle Control: Prepare a vehicle control containing the highest concentration of DMSO used in the treatment wells (typically ≤0.5%).[14]
-
Plate Layout:
-
Blank: Medium only (no cells).
-
Vehicle Control: Cells + medium with DMSO.
-
Test Wells: Cells + medium with thiazole derivative.
-
Positive Control: Cells + medium with a known cytotoxic agent (e.g., Doxorubicin).
-
-
Treatment: Seed cells at the pre-determined optimal density and allow them to adhere overnight. The next day, carefully remove the medium and add 100 µL of the prepared compound dilutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
Protocol 3: MTT Assay for Metabolic Viability
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.45-0.5 mg/mL).[16]
-
Incubate the plate for 2-4 hours at 37°C.[16] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[7]
-
Mix thoroughly by placing the plate on an orbital shaker for 15 minutes, protected from light.[17]
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[17]
Protocol 4: LDH Assay for Membrane Integrity
-
After the treatment period, carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.[8] This typically involves mixing a substrate and a dye solution.
-
Add 50-100 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.[8][18]
-
Add the stop solution provided in the kit, if required.
-
Read the absorbance at the recommended wavelength (usually ~490 nm) within 1 hour.[8]
-
Controls for LDH Assay:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Treat control cells with the lysis buffer provided in the kit 30 minutes before collecting the supernatant.
-
Background: Culture medium only.
-
Protocol 5: Apoptosis/Necrosis Determination via Annexin V/PI Staining
-
Induce apoptosis by treating cells in a 6-well plate or T25 flask with the thiazole derivative at its IC50 concentration (determined from the MTT assay) and a higher concentration. Include an untreated control.
-
Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Combine all cells from each treatment condition.
-
Wash the cells (1-5 x 10^5) once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide solution.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze immediately by flow cytometry. Be sure to include single-stain controls (Annexin V only, PI only) for proper compensation setup.
Data Analysis and Interpretation
-
Calculate Percent Viability (MTT):
-
% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100[5]
-
-
Calculate Percent Cytotoxicity (LDH):
-
% Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
-
Dose-Response Curve and IC50 Value:
-
Plot % Viability against the logarithm of the compound concentration.[19][20]
-
Use a non-linear regression model (four-parameter logistic fit) to generate a sigmoidal dose-response curve.[21][22]
-
The IC50 (half-maximal inhibitory concentration) is the concentration of the drug that results in 50% inhibition of cell viability.[21][22] This value is automatically calculated by software like GraphPad Prism.
-
-
Interpreting Flow Cytometry Data (Annexin V/PI):
-
Live Cells: Annexin V negative, PI negative (Lower Left quadrant).
-
Early Apoptotic Cells: Annexin V positive, PI negative (Lower Right quadrant).
-
Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive (Upper Right quadrant).
-
Necrotic Cells: Annexin V negative, PI positive (Upper Left quadrant).
-
Sample Data Presentation
| Thiazole Derivative | IC50 (µM) on A549 Cells (48h) | Primary Mode of Cell Death (at IC50) |
| Compound A | 5.2 ± 0.4 | Early Apoptosis (65%) |
| Compound B | 28.7 ± 2.1 | Necrosis (45%) |
| Compound C | > 100 | Not Determined |
| Doxorubicin | 0.8 ± 0.1 | Apoptosis |
Potential Mechanism of Action
Many cytotoxic agents, including certain thiazole derivatives, induce cell death by activating intrinsic apoptotic pathways.[1][23] A common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[24] This triggers the release of cytochrome c, which activates a cascade of caspases (effector enzymes of apoptosis), ultimately leading to cell death.
Caption: Simplified intrinsic apoptosis pathway.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | Inconsistent cell seeding; Edge effects in the 96-well plate; Compound precipitation. | Use a multichannel pipette for seeding; Avoid using the outer wells of the plate for data points (fill with PBS instead); Check compound solubility and vortex thoroughly before adding to cells.[14] |
| Low absorbance signal (MTT) | Cell number is too low; Insufficient incubation time with MTT. | Optimize seeding density with a titration experiment; Increase MTT incubation time (up to 4 hours).[14] |
| High background (all assays) | Contamination (mycoplasma, bacteria); Compound interferes with the assay chemistry (e.g., reduces MTT directly). | Test for mycoplasma regularly; Run a compound-only control (no cells) to check for direct chemical interference.[16] |
| Results not reproducible | High cell passage number leading to phenotype drift; Inconsistent incubation times. | Use cells from a low-passage, validated cell bank; Standardize all incubation and treatment times across experiments.[15][25] |
References
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). National Center for Biotechnology Information. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). National Center for Biotechnology Information. [Link]
-
Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2022). National Center for Biotechnology Information. [Link]
-
How to calculate IC50 for my dose response? (2016). ResearchGate. [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
-
MTT (Assay protocol). (2023). Protocols.io. [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]
-
Cell viability & viability assays: 7 facts to be aware of. (2023). Single Use Support. [Link]
-
Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies. (2018). Bentham Science Publishers. [Link]
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025). YouTube. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). [Link]
-
Update on in vitro cytotoxicity assays for drug development. (2025). ResearchGate. [Link]
-
Characteristics of cytotoxicity of thiazole derivatives (5a-d) and... ResearchGate. [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. [Link]
-
In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra*. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. kosheeka.com [kosheeka.com]
- 3. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. clyte.tech [clyte.tech]
- 21. youtube.com [youtube.com]
- 22. IC50 Calculator | AAT Bioquest [aatbio.com]
- 23. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Developing cell-based assays for Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate
A Framework for the Cellular Characterization of Novel Thiazole-Containing Compounds: The Case of Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate
Abstract
This document provides a comprehensive framework for the initial cell-based characterization of novel, uncharacterized small molecules, using this compound as a representative example. In the absence of a known biological target, a tiered, phenotype-first approach is essential for systematically uncovering the compound's biological activity. We present a series of robust, validated protocols, beginning with broad assessments of cytotoxicity and cell proliferation, progressing to more specific assays for mechanism-of-action (MoA) elucidation, such as apoptosis induction. This guide is designed for researchers in drug discovery and chemical biology, providing not only step-by-step methodologies but also the scientific rationale behind experimental design, data interpretation, and quality control.
Introduction: The Challenge of Novel Compound Characterization
The journey of a novel chemical entity from synthesis to a potential therapeutic lead is fraught with challenges, the first of which is to answer a fundamental question: what does it do to living cells? this compound (henceforth referred to as "Compound X") is a synthetic molecule with a thiazole core, a scaffold known for a wide range of biological activities. However, without a pre-defined target, a hypothesis-driven approach is impossible.
Therefore, we advocate for a systematic, multi-tiered screening cascade. This strategy allows for the efficient identification of biological activity, establishment of a therapeutic window, and progressive narrowing of potential mechanisms of action. The workflow is designed to be self-validating, incorporating rigorous controls and quality metrics at each stage to ensure data integrity and reproducibility.
This guide will detail the protocols and scientific considerations for:
-
Tier 1: Primary Screening (Does the compound have a general effect on cell health and growth?)
-
Tier 2: MoA Elucidation (If so, how does it affect the cells? e.g., by inducing cell death?)
-
Tier 3: Advanced Characterization (What specific pathways are involved?)
Tier 1: Primary Phenotypic Screening
The initial goal is to determine if Compound X exhibits any biological activity at a cellular level and to define its therapeutic index—the concentration range where it has an effect without causing non-specific, overt toxicity. We will use two parallel, well-established assays: a cytotoxicity assay and a cell proliferation assay.
2.1. Assay Principle: Differentiating Cytotoxicity from Anti-Proliferation
It is critical to distinguish between a compound that kills cells (cytotoxic) and one that merely stops them from dividing (cytostatic or anti-proliferative). A cytotoxicity assay, such as one measuring the release of lactate dehydrogenase (LDH) from damaged cells, quantifies cell death. In contrast, a metabolic or ATP-based assay, like the CellTiter-Glo® assay, measures the number of viable, metabolically active cells. Running these in parallel provides a richer, more nuanced initial dataset.
2.2. Experimental Workflow: Tier 1 Screening
The overall workflow for the primary screen is depicted below. This process ensures that the compound is properly prepared, cells are treated consistently, and data is collected in a structured manner.
Caption: Tier 1 Phenotypic Screening Workflow.
2.3. Protocol: LDH Cytotoxicity Assay
This protocol measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant.
Materials:
-
HeLa cells (or other cancer cell line of choice)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Compound X (10 mM stock in DMSO)
-
96-well clear, flat-bottom cell culture plates
-
Pierce LDH Cytotoxicity Assay Kit (Thermo Fisher Scientific) or similar
-
Plate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of Compound X in complete medium. The final concentrations should range from 0.1 nM to 100 µM. Remember to include a "vehicle control" (DMSO only, at the highest concentration used) and a "no treatment" control.
-
Cell Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. For controls, add 50 µL of medium containing vehicle control. Also, prepare a "Maximum LDH Release" control by adding 10 µL of 10X Lysis Buffer to untreated wells 45 minutes before the assay endpoint.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Assay Execution: a. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. b. Add 50 µL of the LDH reaction mixture to each well. c. Incubate for 30 minutes at room temperature, protected from light. d. Add 50 µL of Stop Solution to each well. e. Measure the absorbance at 490 nm and 680 nm.
-
Data Analysis: Subtract the 680 nm background absorbance from the 490 nm measurement. Calculate the percent cytotoxicity using the formula provided by the manufacturer.
2.4. Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
All materials from the LDH assay, plus:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seeding and Treatment: Follow steps 1-4 from the LDH protocol, but use opaque-walled plates.
-
Assay Execution: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well (for a total volume of 200 µL). c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence.
-
Data Analysis: Plot the luminescent signal against the log of the compound concentration. Normalize the data with the vehicle control as 100% viability and a "no cells" background as 0%. Calculate the IC50 value using non-linear regression (log[inhibitor] vs. response).
2.5. Data Interpretation and Quality Control
A successful Tier 1 screen is validated by robust assay performance metrics.
| Metric | Description | Acceptance Criteria |
| Z'-factor | A measure of assay statistical effect size, separating the signal from the noise. | Z' > 0.5 |
| Signal-to-Background (S/B) | The ratio of the signal from the positive control to the negative control. | S/B > 10 |
| IC50 / EC50 | The concentration of compound that produces 50% of the maximal response. | Should be reproducible across experiments. |
If Compound X shows a low IC50 in the CellTiter-Glo® assay but a high EC50 (low cytotoxicity) in the LDH assay, it suggests an anti-proliferative or cytostatic effect. Conversely, similar IC50 and EC50 values suggest a cytotoxic mechanism.
Tier 2: Mechanism of Action (MoA) Elucidation
Assuming Tier 1 screening reveals that Compound X induces cell death, the next logical step is to determine the type of cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anti-cancer agents.
3.1. Assay Principle: Detecting Apoptosis
A hallmark of early apoptosis is the activation of caspases, a family of cysteine proteases. We can use a luminogenic substrate that contains the DEVD sequence, which is specifically cleaved by caspase-3 and caspase-7. Cleavage of the substrate releases aminoluciferin, which is consumed by luciferase to generate light.
3.2. Experimental Workflow: Caspase Activation
Caption: Tier 2 Apoptosis Assay Workflow.
3.3. Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells and reagents from previous sections
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Seeding and Treatment: Seed cells as in the Tier 1 assays. Treat cells with Compound X at its previously determined IC50 and 10x IC50 concentrations. Also include a vehicle control and a known apoptosis inducer like Staurosporine (e.g., 1 µM) as a positive control.
-
Incubation: Incubate for a shorter period, typically 6, 12, or 24 hours, as caspase activation is an earlier event than complete cell death.
-
Assay Execution: a. Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature. b. Add 100 µL of the reagent to each well. c. Mix on a plate shaker for 30 seconds. d. Incubate at room temperature for 1-2 hours. e. Measure the luminescence.
-
Data Analysis: Calculate the fold-change in luminescence relative to the vehicle control. A significant, dose-dependent increase in the signal indicates that Compound X is inducing apoptosis through the activation of caspase-3 and/or caspase-7.
Tier 3 and Beyond: Advanced Characterization and Target Deconvolution
If Compound X is confirmed to be an apoptosis inducer, the subsequent steps involve identifying the upstream signaling pathways. This moves from general phenotypic assays to more targeted, hypothesis-driven experiments.
4.1. Potential Signaling Pathways
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. A simplified diagram of the intrinsic pathway, a common target for anti-cancer drugs, is shown below.
Caption: Simplified Intrinsic Apoptosis Pathway.
4.2. Next Steps and Recommended Assays
-
Mitochondrial Membrane Potential: Use a dye like JC-1 or TMRE to assess if the compound disrupts mitochondrial membrane potential, a key event in the intrinsic pathway.
-
Western Blot Analysis: Probe for key proteins in the pathway, such as cleaved PARP (a substrate of caspase-3), cleaved Caspase-9 (specific to the intrinsic pathway), and levels of Bcl-2 family proteins.
-
Targeted Reporter Assays: If literature on similar thiazole compounds suggests a link to specific transcription factors (e.g., p53, NF-κB), use reporter gene assays to screen for activity against these pathways.
-
Kinase Profiling: Many small molecules target kinases. A broad in vitro kinase screening panel (e.g., offered by companies like Reaction Biology or Eurofins) can quickly identify potential kinase targets.
Conclusion
This application note has outlined a systematic, tiered strategy for the initial characterization of a novel compound, this compound, for which no prior biological target is known. By starting with broad phenotypic assays and progressively employing more specific mechanistic studies, researchers can efficiently determine a compound's cellular effects, define its therapeutic window, and begin to unravel its mechanism of action. Adherence to rigorous quality control and thoughtful experimental design, as detailed in these protocols, is paramount for generating reliable and actionable data in the early stages of drug discovery.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Retrieved from [Link]
Application Note: A High-Throughput Screening Workflow for the Novel Bioactive Compound, Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate
Abstract
High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel bioactive "hits".[1][2] This document provides a comprehensive guide to utilizing Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate, a compound featuring a thiazole-carbamate scaffold, in HTS campaigns. The thiazole ring is a privileged heterocyclic motif found in numerous FDA-approved drugs and is associated with a wide spectrum of biological activities, including anticancer and anti-inflammatory effects.[3][4][5][6] This application note details the scientific rationale, a step-by-step protocol for a representative kinase inhibition assay, data analysis, and quality control measures necessary for a successful screening campaign.
Scientific Rationale & Potential Applications
The core structure of this compound is built upon the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen. This scaffold is integral to numerous clinically significant agents, such as the anticancer drugs Dasatinib and Dabrafenib.[3] Thiazole-containing compounds are known to interact with a diverse range of biological targets, including enzymes like cyclooxygenases (COX) and kinases.[3][7] The carbamate group can also contribute to molecular interactions, with some carbamate derivatives known to act as enzyme inhibitors, for example, of acetylcholinesterase.[8]
Given this background, this compound is a compelling candidate for screening against various targets, particularly those implicated in oncology and inflammatory diseases. A primary and highly relevant target class for such a molecule is the protein kinase family, which plays a central role in cellular signaling pathways that are often dysregulated in cancer.
High-Throughput Screening (HTS) Workflow Overview
HTS automates the testing of large numbers of chemical compounds against a specific biological target.[1][9] The process involves the miniaturization of assays into microplate formats (e.g., 384- or 1536-well plates) and the use of robotics for liquid handling, incubation, and data acquisition.[1][10] A successful HTS campaign is not merely about speed; it is a systematic process designed to produce reliable and reproducible data, leading from initial "hits" to validated "leads" for drug development.[1][11]
Caption: A generalized workflow for a high-throughput screening campaign.
Detailed Protocol: Kinase Inhibition HTS Assay
This protocol provides a validated, step-by-step methodology for screening this compound in a typical biochemical kinase assay using a 384-well plate format. The principle is to measure the inhibition of a specific kinase's ability to phosphorylate a substrate.
Materials and Reagents
| Reagent | Supplier | Purpose | Storage |
| This compound | Varies | Test Compound | -20°C, Dessicated |
| DMSO, Anhydrous | Sigma-Aldrich | Compound Solvent | Room Temperature |
| Kinase of Interest (e.g., EGFR, SRC) | Carna Biosciences | Enzyme | -80°C |
| Kinase Substrate (Peptide) | Varies | Substrate | -80°C |
| ATP (Adenosine Triphosphate) | Varies | Co-factor | -20°C |
| ADP-Glo™ Kinase Assay Kit | Promega | Detection Reagent | Per Kit Instructions |
| Staurosporine | Varies | Positive Control Inhibitor | -20°C |
| 384-Well White, Low-Volume Plates | Corning | Assay Plates | Room Temperature |
Compound Preparation and Plating
The causality behind using Dimethyl Sulfoxide (DMSO) as the solvent is its ability to dissolve a wide range of organic compounds and its miscibility with aqueous assay buffers at low concentrations.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Intermediate Plate: Create an intermediate plate by diluting the stock solution to 1 mM in DMSO.
-
Assay-Ready Plate: Using an acoustic liquid handler (e.g., Echo®), transfer 50 nL of the 1 mM compound solution from the intermediate plate to the final 384-well assay plate. This results in a final assay concentration of 10 µM in a 5 µL total reaction volume, with a final DMSO concentration of 1%.
-
Controls: Dispense 50 nL of 100% DMSO for negative controls (maximum activity) and 50 nL of a 1 mM staurosporine solution for positive controls (maximum inhibition).
HTS Assay Protocol
This protocol is designed for full automation on a robotic liquid handling platform.[12]
-
Enzyme Addition: Add 2.5 µL of 2X kinase solution (prepared in kinase buffer) to each well of the 384-well plate containing the pre-spotted compounds and controls.
-
Incubation: Centrifuge the plate briefly (1 min at 1,000 rpm) and incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 2.5 µL of 2X substrate/ATP solution (prepared in kinase buffer) to all wells to initiate the kinase reaction. The final volume is 5 µL.
-
Kinase Reaction: Centrifuge the plate (1 min at 1,000 rpm) and incubate for 60 minutes at room temperature.
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a compatible plate reader (e.g., BMG LABTECH PHERAstar).[1]
Data Analysis and Quality Control
Rigorous data analysis and quality control are essential for the trustworthiness of HTS results.[10][13]
Quality Control Metrics
The primary metric for validating an HTS assay is the Z'-factor.[14] It measures the statistical separation between the positive and negative controls.
| Metric | Formula | Acceptance Criteria |
| Z'-Factor | `1 - (3 * (σ_pos + σ_neg)) / | μ_pos - μ_neg |
| Signal-to-Background | μ_neg / μ_pos | > 5 |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% for controls |
(σ = standard deviation, μ = mean, pos = positive control, neg = negative control)
A Z'-factor consistently above 0.5 indicates a robust and reliable assay suitable for screening.[14]
Hit Identification and Confirmation
-
Data Normalization: Raw data from each plate is normalized relative to the on-plate controls. The percent inhibition is calculated for each well: % Inhibition = 100 * (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos))
-
Primary Hit Selection: A "hit" is defined as a compound that produces a percent inhibition greater than three standard deviations from the mean of the negative controls.[14]
-
Hit Confirmation: Primary hits must be re-tested under the same assay conditions to eliminate false positives.[15]
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ value). This step is critical for establishing a structure-activity relationship (SAR).[14][16]
Caption: A hypothetical kinase signaling pathway illustrating the inhibitory action.
Conclusion
This compound represents a promising chemical scaffold for discovery screening. The protocols and workflows detailed in this application note provide a robust framework for its evaluation in a high-throughput kinase inhibition assay. By adhering to stringent quality control measures and a systematic approach to data analysis, researchers can effectively identify and validate novel bioactive compounds, paving the way for the development of next-generation therapeutics.
References
-
Matyjaszczyk, M. et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
-
Assay Genie. High-Throughput Screening Assays. [Link]
-
Ramos, J. et al. (2022). Assay Development for High-Throughput Drug Screening Against Mycobacteria. Journal of Visualized Experiments. [Link]
-
Wikipedia. High-throughput screening. [Link]
-
Ayati, A. et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
-
Zhang, J. et al. Accessing the High Throughput Screening Data Landscape. Methods in Molecular Biology. [Link]
-
SciScore. A review on thiazole based compounds & it's pharmacological activities. [Link]
-
Michael, S. et al. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. SLAS Discovery. [Link]
-
chem IT Services. HTS Data Analysis. [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]
-
Platypus Technologies. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
-
Sittampalam, G.S. et al. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. [Link]
-
Gedeck, P. et al. (2001). Comprehensive Analysis of High-Throughput Screening Data. Proceedings of SPIE. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]
-
ResearchGate. Thiazole in the Targeted Anticancer Drug Discovery. [Link]
-
de Oliveira, C.S.A. et al. (2009). Phenyl N-(1,3-thiazol-2-yl)carbamate. Acta Crystallographica Section E. [Link]
-
National Center for Biotechnology Information. Phenyl Methylcarbamate. PubChem Compound Database. [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. nbinno.com [nbinno.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Phenyl (4-methylthiazol-2-yl)carbamate|CAS 813445-31-7 [benchchem.com]
- 8. Phenyl Methylcarbamate | C8H9NO2 | CID 16034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. High-throughput screening - Wikipedia [en.wikipedia.org]
- 11. assaygenie.com [assaygenie.com]
- 12. Assay Development for High-Throughput Drug Screening Against Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemits.com [chemits.com]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 15. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
Application Notes & Protocols for the Large-Scale Synthesis of Substituted Methyl Carbamates
Introduction: The Central Role of Methyl Carbamates in Modern Chemistry
The methyl carbamate moiety is a cornerstone functional group in contemporary drug design, medicinal chemistry, and agrochemicals.[1][2][3] Structurally, its hybrid amide-ester nature confers a unique combination of chemical stability, conformational rigidity, and hydrogen bonding capability.[1][2] These properties make it an ideal surrogate for peptide bonds, enhancing cell permeability and modulating interactions with biological targets like enzymes and receptors.[1][2] From FDA-approved HIV protease inhibitors to advanced pesticides, the demand for efficient, scalable, and safe access to structurally diverse methyl carbamates is a critical imperative for the chemical industry.[2][3]
However, transitioning from bench-scale synthesis to large-scale industrial production presents significant challenges. Traditional methods often rely on highly toxic and hazardous reagents such as phosgene and isocyanates, posing substantial safety risks and environmental concerns.[2][3][4] Consequently, the development of robust, safe, and sustainable phosgene-free synthetic routes is not merely an academic exercise but a crucial industrial necessity.[2][5] This guide provides a detailed overview of key synthetic strategies, scalable protocols, and process optimization insights for the large-scale production of substituted methyl carbamates, with a focus on modern, safer methodologies.
Strategic Approaches to Methyl Carbamate Synthesis
The choice of a synthetic route on an industrial scale is a multi-parameter decision, balancing cost, safety, substrate scope, and environmental impact. Historically, phosgene-based chemistry was dominant, but the field has evolved significantly.
Phosgene-Free Routes: The Modern Imperative
The extreme toxicity of phosgene and the hazardous nature of isocyanates have driven the development of alternative pathways.[2][3][4][5] These modern routes are now the preferred choice for large-scale synthesis.
This is an increasingly attractive green chemistry approach that utilizes CO₂, an abundant, non-toxic, and renewable C1 feedstock.[2][6] The general mechanism involves the nucleophilic attack of an amine on CO₂ to form a carbamic acid intermediate, which is then trapped by an electrophile (typically an alkyl halide) in the presence of a base.[3][4][6]
-
Causality of Component Choices:
-
Base: A strong, non-nucleophilic base is crucial. Cesium carbonate (Cs₂CO₃) is highly effective due to its solubility and ability to facilitate carbamate anion formation without competing in N-alkylation side reactions.[5][7] Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are also widely used to stabilize the carbamate intermediate.[3][4]
-
Electrophile: Methyl halides (e.g., methyl iodide, methyl bromide) are common methyl sources. The choice depends on reactivity, cost, and safety.
-
Solvent: Polar aprotic solvents like DMF or Acetonitrile are typically used to dissolve the intermediates and facilitate the Sₙ2 reaction.[4]
-
Utilizing urea as a carbonyl source is a cost-effective and safe alternative to phosgene.[8][9] The reaction involves the alcoholysis of urea with methanol, typically under heat and pressure, to produce methyl carbamate and ammonia.[10][11]
-
Driving the Equilibrium: The reaction is reversible, and the removal of the ammonia byproduct is critical to drive the reaction towards the product and achieve high conversion rates.[11] On a large scale, this is often achieved by stripping with an inert gas or operating in a reactive distillation setup.[10]
-
Catalysis: While the reaction can proceed thermally, various catalysts can be employed to improve reaction rates and selectivity under milder conditions.[11][12] These can include solid base catalysts or metal oxides.[11]
This method involves the exchange of an alcohol or amine group on an existing carbonate or carbamate. For instance, reacting an amine with dimethyl carbonate (DMC) can yield a methyl carbamate.[13] Similarly, an existing carbamate (e.g., phenyl carbamate) can be reacted with a different alcohol in the presence of a catalyst to yield the desired carbamate.[8]
-
Catalyst is Key: Tin-based catalysts are often effective for these transformations, allowing the reactions to proceed under relatively mild conditions with good functional group tolerance.[8]
-
Scalability: This route is advantageous when the starting carbonate or carbamate is readily available and inexpensive. The reactions are often clean, simplifying downstream purification.
Rearrangement Reactions (Hofmann, Curtius)
Rearrangement reactions provide an indirect route to isocyanates, which are then trapped in situ with methanol to form the methyl carbamate.
-
Hofmann Rearrangement: An amide is treated with a base and a halogen (like bromine, or more safely, sodium hypochlorite) to form an isocyanate intermediate.[2] This method is operationally simple and uses inexpensive reagents.[2]
-
Curtius Rearrangement: This involves the thermal decomposition of an acyl azide (derived from a carboxylic acid) to an isocyanate.[7] While effective, the use of azides requires stringent safety protocols, especially at scale.
Process Optimization & Large-Scale Considerations
Scaling up carbamate synthesis requires careful control over reaction parameters and the implementation of advanced process monitoring.
| Parameter | Impact on Large-Scale Synthesis | Mitigation / Control Strategy |
| Temperature | Affects reaction rate but also potential side reactions (e.g., N-alkylation, decomposition). Exotherms can be a major safety hazard in large reactors. | Use jacketed reactors with precise temperature control. Perform calorimetric studies (e.g., DSC) to understand thermal hazards. |
| Pressure | Crucial for reactions involving gases like CO₂. Higher pressure increases CO₂ concentration, improving reaction rates but requires specialized high-pressure reactors. | Use certified pressure vessels with rupture discs and pressure relief valves. Optimize pressure to balance rate vs. capital cost. |
| Stoichiometry | Excess reagents can improve conversion but complicate purification and increase cost. | Carefully optimize molar ratios at the lab/pilot scale. Consider metered addition of key reagents to control reaction rate and exotherms. |
| Mixing | Poor mixing can lead to localized "hot spots," concentration gradients, and inconsistent product quality. | Use appropriately designed agitators (e.g., Rushton turbine, pitched blade) and perform computational fluid dynamics (CFD) modeling for reactor design. |
The Role of Process Analytical Technology (PAT)
For robust, large-scale manufacturing, implementing Process Analytical Technology (PAT) is a critical step towards ensuring process control and product quality.[14][15] PAT involves using real-time analytical tools to monitor Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs).[15]
-
In-situ Monitoring: Techniques like FT-IR or Raman spectroscopy can be used via probes inserted directly into the reactor. This allows for real-time tracking of reactant consumption and product formation, enabling precise determination of reaction endpoints without sampling.
-
Benefits: PAT helps to minimize batch-to-batch variability, prevent failed batches, and optimize cycle times, leading to significant cost savings and improved safety.[16]
Detailed Protocols
Protocol 1: Scalable Synthesis of N-Benzyl Methyl Carbamate via Three-Component Coupling
This protocol details a robust, phosgene-free method utilizing carbon dioxide.
Safety Precautions: Perform in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Methyl iodide is toxic and a suspected carcinogen; handle with extreme care. The reaction is exothermic and can generate pressure; do not seal the reactor tightly unless it is a certified pressure vessel.
Materials & Equipment:
-
5 L jacketed glass reactor with overhead stirrer, temperature probe, and gas inlet/outlet
-
Benzylamine (≥99%)
-
Cesium Carbonate (Cs₂CO₃, ≥99%)
-
Methyl Iodide (CH₃I, ≥99.5%, stabilized)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Carbon Dioxide (CO₂, ≥99.8%)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator and vacuum oven
Step-by-Step Procedure:
-
Reactor Setup: Ensure the 5 L reactor is clean, dry, and purged with nitrogen. Equip it with a powerful overhead stirrer, a thermocouple for internal temperature monitoring, and a gas inlet connected to a CO₂ cylinder via a flowmeter and bubbler.
-
Charging Reagents: To the reactor, charge benzylamine (e.g., 535 g, 5.0 mol, 1.0 equiv.), cesium carbonate (e.g., 1792 g, 5.5 mol, 1.1 equiv.), and anhydrous DMF (2.5 L).
-
Carbonation: Begin vigorous stirring (e.g., 300 RPM) to create a slurry. Purge the headspace with CO₂ and then bubble CO₂ through the mixture at a moderate rate (e.g., 1 L/min) for 30-45 minutes at ambient temperature (20-25°C). A slight exotherm may be observed.
-
Methylation: Cool the reaction mixture to 0-5°C using the reactor jacket. Slowly add methyl iodide (e.g., 780 g, 5.5 mol, 1.1 equiv.) dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction & Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by taking small aliquots, quenching them in water, extracting with EtOAc, and analyzing by TLC or HPLC until benzylamine is consumed (<1%).
-
Work-up - Quenching: Slowly and carefully pour the reaction mixture into a larger vessel containing 10 L of ice-cold water with stirring.
-
Extraction: Transfer the aqueous mixture to a suitable separatory funnel or extraction vessel. Extract the product with ethyl acetate (3 x 2 L).
-
Washing: Combine the organic extracts and wash sequentially with 1M HCl (2 x 1 L) to remove any unreacted amine, water (1 x 2 L), saturated NaHCO₃ solution (1 x 1 L) to remove any acidic impurities, and finally brine (1 x 1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude N-benzyl methyl carbamate can be purified by recrystallization from a suitable solvent system (e.g., hexane/EtOAc) or by vacuum distillation if it is a liquid, to yield the final product in high purity. Typical yields are in the 85-95% range.
Protocol 2: Synthesis of Methyl Carbamate from Urea and Methanol
This protocol outlines a cost-effective route suitable for producing the parent methyl carbamate.
Safety Precautions: This reaction is performed under pressure and at elevated temperatures. Use a certified autoclave or pressure reactor. Methanol is flammable and toxic. Ammonia is a corrosive and toxic gas. Ensure adequate ventilation and pressure relief systems.
Materials & Equipment:
-
10 L stainless steel autoclave with magnetic stirrer, heating mantle, pressure gauge, and gas outlet
-
Urea (prilled, ≥99%)
-
Methanol (anhydrous, ≥99.8%)
-
Zinc acetate (optional catalyst)
Step-by-Step Procedure:
-
Reactor Charging: Charge the autoclave with urea (e.g., 1200 g, 20.0 mol) and methanol (4.8 kg, 6.0 L, 150 mol). If using a catalyst, add zinc acetate (e.g., 22 g, 0.1 mol).
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor headspace three times with nitrogen to remove air.
-
Reaction Conditions: Begin stirring and heat the reactor to 160-180°C. The pressure will rise due to the vapor pressure of methanol and the ammonia generated. The reaction is typically run at a pressure of 20-40 bar.
-
Ammonia Removal (Control Point): The key to high conversion is managing the ammonia byproduct. Maintain the reaction at temperature for 4-6 hours. Periodically, the generated ammonia can be carefully vented through a scrubber system (e.g., containing dilute sulfuric acid) to drive the equilibrium forward. This must be done with extreme care to control the reactor pressure.
-
Reaction Completion & Cooldown: Monitor the reaction by analyzing samples (if the reactor allows for safe sampling) for urea conversion. Once complete, turn off the heating and allow the reactor to cool to room temperature. The pressure should decrease accordingly.
-
Venting and Unloading: Once cool, safely vent any remaining pressure through the scrubber. Open the reactor and unload the liquid contents.
-
Purification:
-
Filter the reaction mixture to remove the catalyst (if used).
-
The primary purification step is fractional distillation. First, distill off the excess methanol, which can be recycled.
-
Next, distill the remaining crude product under vacuum. Collect the fraction corresponding to methyl carbamate (b.p. approx. 177°C at atmospheric pressure, lower under vacuum) to obtain the pure product. Yields are typically >90% based on converted urea.[10]
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
Miklós, D., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Retrieved from [Link]
-
Miklós, D., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). EP2917172B1 - Synthesis of methyl carbamate and dimethyl carbonate (dmc) in presence of stripping with inert gas or superheated vapours and a reactor for the same.
-
Dibenedetto, A., et al. (2014). Green synthesis of carbamates from CO2, amines and alcohols. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN1475481A - A kind of method of synthesizing methyl carbamate.
-
National Institutes of Health (NIH). (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Retrieved from [Link]
- Google Patents. (n.d.). CN105777583A - Method for preparing methyl carbamate by urea methanolysis method.
- Google Patents. (n.d.). US6528678B2 - Phosgene-free process for preparing carbamates.
-
Royal Society of Chemistry. (n.d.). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of Hindered Carbamate via Transesterification. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Retrieved from [Link]
-
CORE. (n.d.). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure. Retrieved from [Link]
-
YouTube. (2021, October 25). Better manufacturing operations with Process Analytical Technology (PAT). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Process Analytical Technology as a Tool to Optimize and Accelerate Pharmaceutical Process Development. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 9. N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. EP2917172B1 - Synthesis of methyl carbamate and dimethyl carbonate (dmc) in presence of stripping with inert gas or superheated vapours and a reactor for the same - Google Patents [patents.google.com]
- 11. CN1475481A - A kind of method of synthesizing methyl carbamate - Google Patents [patents.google.com]
- 12. CN105777583A - Method for preparing methyl carbamate by urea methanolysis method - Google Patents [patents.google.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. youtube.com [youtube.com]
Application Notes & Protocols: A Guide to In Vivo Experimental Design for Novel Thiazole Compounds in Rodent Models of Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Principles of In Vivo Study Design
The transition from in vitro to in vivo testing is a critical step in the drug development pipeline. A well-designed in vivo study not only assesses the efficacy of a compound but also provides crucial information on its pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its preliminary safety profile. For thiazole compounds, which represent a versatile class of heterocyclic molecules with a wide range of biological activities, a systematic and robust in vivo experimental plan is paramount.[1][2]
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in strict accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.[3] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be integral to the study design.[4] This includes using the minimum number of animals necessary to obtain statistically significant results, refining procedures to minimize pain and distress, and considering alternatives to animal testing whenever possible.[3][5] Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, and provided with environmental enrichment.[5][6]
Selection of an Appropriate Rodent Model
The choice of animal model is critical and should accurately reflect the human disease state being targeted. For inflammatory conditions like rheumatoid arthritis, the Collagen-Induced Arthritis (CIA) model in mice is widely used as it shares immunological and pathological features with the human disease.[7][8][9]
-
Mouse Strains: DBA/1 and B10.RIII mice are highly susceptible to CIA.[7][8] The C57BL/6 strain can also be used, but the induction protocol may require modification.[9][10]
-
Induction of Disease: CIA is typically induced by immunization with an emulsion of type II collagen and Freund's adjuvant.[9] A booster injection is given approximately 21 days after the initial immunization.[9]
Compound Formulation
Many novel compounds, including some thiazole derivatives, exhibit poor water solubility, which can hinder their oral bioavailability.[11][12][13][14]
-
Formulation Strategies: For poorly soluble compounds, various formulation strategies can be employed, including the use of co-solvents, surfactants, or creating a nanocrystal suspension.[13][15] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also enhance absorption.[12]
-
Vehicle Selection: The chosen vehicle should be non-toxic and should not interfere with the biological activity of the compound. Common vehicles include saline, phosphate-buffered saline (PBS), and aqueous solutions of carboxymethylcellulose or polyethylene glycol.
Section 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluation
Understanding the PK/PD relationship is fundamental to optimizing the dosing regimen and predicting the therapeutic window of a novel compound.
Pharmacokinetic (PK) Studies
PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body.[16] These studies are essential for determining key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).[17]
-
Dosing Routes: The route of administration should align with the intended clinical application. Oral gavage is a common method for oral administration in rodents.[18][19][20][21] Intravenous (IV) administration is often used to determine absolute bioavailability.
-
Blood Sampling: Serial blood sampling from a single mouse allows for the generation of a complete PK profile, reducing animal usage and inter-animal variability.[16] Techniques like saphenous vein or tail vein sampling are suitable for collecting small blood volumes at multiple time points.[22]
-
Animal Restraint: Gently restrain the mouse, ensuring the head and body are aligned to create a straight path to the esophagus.[18]
-
Gavage Needle Insertion: Insert a properly sized, ball-tipped gavage needle into the mouth and advance it gently along the upper palate towards the esophagus.[19][21] The mouse should swallow as the tube is passed.[19][21]
-
Compound Administration: Administer the compound slowly and smoothly.[18]
-
Needle Removal: Withdraw the needle in a single, smooth motion.[18]
-
Monitoring: Observe the animal for any signs of distress after the procedure.
Pharmacodynamic (PD) Studies
PD studies measure the effect of the drug on the body and help to establish a dose-response relationship. In the context of an arthritis model, PD endpoints can include:
-
Clinical Scoring of Arthritis: Paw swelling and redness are visually scored on a scale of 0-4, with 0 being normal and 4 indicating severe inflammation.[9]
-
Biomarker Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other relevant biomarkers can be measured in plasma and joint tissue using techniques like ELISA.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained to assess the degree of inflammation, cartilage destruction, and bone erosion.[23]
Section 3: Toxicology and Safety Assessment
Preliminary toxicity studies are conducted to identify potential adverse effects and to determine a safe dose range for further studies.
Acute Toxicity Studies
Acute toxicity studies evaluate the effects of a single, high dose of the compound.[24]
-
LD50 Determination: While the classic LD50 (median lethal dose) test is now often replaced by alternative methods, an up-and-down procedure can be used to estimate the LD50 with fewer animals.[25][26][27]
-
Clinical Observations: Animals are closely monitored for signs of toxicity, such as changes in behavior, body weight, and food/water consumption.[28]
Sub-chronic Toxicity Studies
Sub-chronic toxicity studies involve repeated dosing over a longer period (e.g., 28 days) to assess the potential for cumulative toxicity.[29][30]
-
Dose Selection: Doses are typically selected based on the results of acute toxicity studies.[31]
-
Endpoints: In addition to clinical observations, blood samples are collected for hematology and clinical chemistry analysis.[29] At the end of the study, a full necropsy is performed, and major organs are collected for histopathological examination.[23][29][32][33][34][35]
Data Presentation
Table 1: Example Dosing and Sampling Schedule for a PK Study in Mice
| Time Point | Blood Sample Collection (µL) |
| Pre-dose (0 h) | 20 |
| 0.25 h | 20 |
| 0.5 h | 20 |
| 1 h | 20 |
| 2 h | 20 |
| 4 h | 20 |
| 8 h | 20 |
| 24 h | 20 (Terminal Bleed) |
Table 2: Example Scoring System for Arthritis in Mice
| Score | Description |
| 0 | No evidence of erythema or swelling |
| 1 | Erythema and mild swelling confined to the tarsals or ankle joint |
| 2 | Erythema and mild swelling extending from the ankle to the tarsals |
| 3 | Erythema and moderate swelling extending from the ankle to the metatarsal joints |
| 4 | Erythema and severe swelling encompassing the ankle, foot, and digits |
Visualizations
Caption: Overall workflow for the in vivo evaluation of a novel thiazole compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. forskningsetikk.no [forskningsetikk.no]
- 4. The ethical considerations of rat research: A personal reflection — The Lamron [thelamron.com]
- 5. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. services.anu.edu.au [services.anu.edu.au]
- 7. chondrex.com [chondrex.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. future4200.com [future4200.com]
- 13. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 23. Histopathology - Czech Centre for Phenogenomics [phenogenomics.cz]
- 24. fda.gov [fda.gov]
- 25. researchgate.net [researchgate.net]
- 26. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 27. enamine.net [enamine.net]
- 28. researchgate.net [researchgate.net]
- 29. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. biogem.it [biogem.it]
- 31. Read "Toxicity Testing for Assessment of Environmental Agents: Interim Report" at NAP.edu [nationalacademies.org]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. Commitment to Privacy - Virginia Commonwealth University [masseycancercenter.org]
- 35. Video: Preparation and Analysis of Histological Slides of Rat and Mouse Eyeballs to Evaluate the Retina [jove.com]
Troubleshooting & Optimization
Purification challenges for thiazole carbamate intermediates
Technical Support Center: Thiazole Carbamate Intermediates
A Senior Application Scientist's Guide to Navigating Purification Challenges
Welcome to the technical support center for thiazole carbamate intermediates. This guide is designed for drug development professionals, researchers, and scientists who encounter challenges in achieving high purity for this important class of compounds. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively. We will explore common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Part 1: Foundational Challenges & Impurity Profiling
This section addresses the most common questions regarding the nature of impurities and the inherent difficulties in purifying thiazole carbamate intermediates.
Q1: What are the most common impurities I should expect when synthesizing thiazole carbamate intermediates, and why do they form?
A1: Understanding your potential impurities is the first step to devising a successful purification strategy. The impurity profile is intrinsically linked to the synthetic route employed. A frequent method for synthesizing N-aryl thiazole-2-carbamates involves the reaction of 2-aminothiazole with an aryl chloroformate.
Common impurities include:
-
Unreacted 2-Aminothiazole (Starting Material): Due to its basic nature and high polarity, this is often a primary contaminant. Incomplete reactions are a common cause.
-
Symmetrical N,N'-di(thiazol-2-yl)urea: This urea byproduct can form if the 2-aminothiazole starting material is exposed to phosgene or its equivalents, which can sometimes be present as impurities in the chloroformate reagent. Its formation is often favored under certain reaction conditions.
-
Hydroxy-thiazole: Hydrolysis of the carbamate product back to the corresponding alcohol (or tautomeric amide) can occur if the compound is exposed to harsh acidic or basic conditions, especially during aqueous workups.
-
Residual Coupling Reagents & Catalysts: If your synthesis involves activating agents (like carbodiimides) or catalysts (like DMAP), their removal is critical.
The primary challenge stems from the similar polarities and solubilities of the desired product and these key impurities, making simple purification methods like precipitation often ineffective.
Q2: My thiazole carbamate intermediate appears to be degrading during column chromatography on silica gel. What is happening?
A2: This is a frequent and critical issue. Thiazole carbamates can be sensitive to the acidic nature of standard silica gel. The lone pairs on the thiazole ring nitrogens can interact with the acidic silanol groups (Si-OH) on the silica surface. This interaction can catalyze the hydrolysis of the carbamate linkage, especially if your eluent contains nucleophilic solvents like methanol.
Mechanism of Degradation on Silica:
-
Protonation: The acidic silanol groups protonate the basic nitrogen atoms of the thiazole ring.
-
Activation: This protonation makes the carbamate carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Hydrolysis: Nucleophiles present (e.g., water in the solvent, or methanol if used as a co-eluent) attack the activated carbonyl, leading to cleavage of the carbamate bond.
To mitigate this, consider using a deactivated or neutral stationary phase.
Part 2: Troubleshooting Purification Workflows
This section provides detailed troubleshooting for common laboratory purification techniques.
Q3: I am struggling to separate my product from unreacted 2-aminothiazole using column chromatography. What solvent system should I use?
A3: The high polarity of 2-aminothiazole makes it "stick" to the silica gel, but if your product is also quite polar, achieving good separation can be difficult. A systematic approach to solvent selection is key.
Troubleshooting Protocol: TLC Solvent Screen
-
Spotting: On a single TLC plate, spot your crude reaction mixture in three separate lanes.
-
Eluent Systems:
-
Lane 1 (Non-Polar/Mid-Polar): Start with a Hexane/Ethyl Acetate system. Test gradients (e.g., 9:1, 4:1, 1:1).
-
Lane 2 (Mid-Polar/Polar): Test a Dichloromethane/Methanol system. Start with a low percentage of methanol (e.g., 98:2) and increase it. This system is often effective but carries the risk of degradation as mentioned in Q2.
-
Lane 3 (Buffered System): If streaking or poor separation persists, it often indicates strong acid/base interactions. Add 0.5-1% triethylamine (NEt₃) to your chosen Hexane/EtOAc or DCM/MeOH system. The triethylamine will competitively bind to the acidic sites on the silica, preventing your basic compounds from streaking and improving resolution.
-
-
Analysis: Visualize under UV light and with a potassium permanganate stain. Aim for a retention factor (Rf) of ~0.3 for your product for optimal column separation.
Data Summary: Recommended Starting Solvent Systems
| System Components | Ratio (v/v) | Target Compound Polarity | Notes |
| Hexane / Ethyl Acetate | 9:1 → 1:1 | Low to Medium | Excellent starting point for many organics. |
| Dichloromethane / Methanol | 99:1 → 95:5 | Medium to High | Powerful eluent but monitor for product degradation. |
| Hexane / Acetone | 8:2 → 1:1 | Medium | Good alternative to Ethyl Acetate with different selectivity. |
| Toluene / Ethyl Acetate | 9:1 → 1:1 | Aromatic Compounds | Can improve separation for compounds with aromatic rings. |
Q4: My compound is an oil/low-melting solid and I cannot get it to recrystallize. What are my options?
A4: When classical recrystallization fails, alternative methods that do not rely on forming a crystal lattice are necessary.
Workflow: Purification of Non-Crystalline Intermediates
Technical Support Center: NMR Spectroscopy of Synthetic Thiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic thiazoles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding unexpected peaks and other common issues encountered during Nuclear Magnetic Resonance (NMR) analysis. My approach is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.
Troubleshooting Guide: A Deeper Dive into Your Spectra
This section addresses specific problems you might encounter with the NMR spectra of your synthesized thiazole derivatives. Each issue is presented in a question-and-answer format, detailing the cause and a logical, step-by-step approach to resolution.
Q1: I'm seeing extra, unidentifiable peaks in the aromatic region (typically 7.0-9.0 ppm). What is their origin?
Unexpected signals in the aromatic region of a thiazole's ¹H NMR spectrum are common and can confound analysis. The aromaticity of the thiazole ring means its protons resonate in this downfield region, typically between 7.27 and 8.77 ppm, due to a significant diamagnetic ring current[1]. However, extra peaks often point to several possibilities beyond your target molecule.
Causality and Investigation:
-
Unreacted Starting Materials: The most straightforward cause. Compare the spectrum to the known spectra of your starting materials. For instance, in a Hantzsch thiazole synthesis, the α-haloketone and thioamide starting materials have distinct signals that may persist if the reaction is incomplete[2].
-
Reaction Byproducts: Thiazole syntheses can yield byproducts. For example, multicomponent reactions or those involving reactive intermediates might lead to alternative cyclization products or side-reactions[3][4]. Reviewing the mechanism of your specific synthesis can provide clues about potential byproducts[4].
-
Protonation of the Thiazole Ring: The thiazole nitrogen is basic (pKa of the conjugate acid is ~2.5) and can be protonated by acidic impurities (e.g., residual trifluoroacetic acid from chromatography) or protic NMR solvents[1][3]. Protonation significantly alters the electron density of the ring, causing dramatic downfield shifts of the H2, H4, and H5 protons[5][6]. A small amount of protonated species in equilibrium with the neutral form can lead to two distinct sets of thiazole signals.
-
Constitutional Isomers: If your synthesis allows for multiple isomers (e.g., forming a 2,4-disubstituted vs. a 2,5-disubstituted thiazole), you may be seeing a mixture. Advanced 2D NMR techniques like HMBC and NOESY can be invaluable for confirming connectivity and spatial relationships to definitively identify the major and minor isomers[7].
Troubleshooting Workflow:
This workflow provides a systematic approach to identifying the source of unknown aromatic peaks.
Caption: Logical workflow for troubleshooting unknown aromatic signals.
Q2: My baseline is messy, and I see peaks in the aliphatic region (0-4 ppm) that don't belong to my molecule.
This is one of the most common issues in routine NMR analysis and almost always points to contamination from residual solvents, grease, or other common laboratory chemicals. These impurities can obscure product signals and interfere with accurate integration.
Causality and Investigation:
-
Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, dichloromethane, hexanes, acetone) can be notoriously difficult to remove completely, especially if your compound is a thick oil or amorphous solid[8].
-
NMR Solvent Impurities: The deuterated solvent itself contains residual protio-solvent (e.g., CHCl₃ in CDCl₃) and water (H₂O or HOD)[9]. The chemical shift of water is highly variable and depends on temperature, concentration, and the solvent's hydrogen-bonding capacity[9][10].
-
External Contaminants: Silicone grease from glassware joints, pump oil, or even parafilm can introduce broad, rolling peaks into your spectrum.
Data Presentation: Common Laboratory Impurities
The following table summarizes the approximate ¹H chemical shifts of common impurities in frequently used NMR solvents. For a comprehensive list, consult authoritative sources like the work of Gottlieb, Kotlyar, and Nudelman[11][12][13].
| Impurity | Approx. δ in CDCl₃ (ppm) | Approx. δ in DMSO-d₆ (ppm) | Approx. δ in Acetone-d₆ (ppm) |
| Water (H₂O/HOD) | 1.56 | 3.33 | 2.84 |
| Acetone | 2.17 | 2.09 | 2.05 |
| Dichloromethane | 5.30 | 5.76 | 5.64 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.39 (q), 1.11 (t) | 3.41 (q), 1.12 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.99 (s), 1.17 (t) | 4.05 (q), 1.97 (s), 1.19 (t) |
| Hexanes | ~0.9 (m), ~1.25 (m) | ~0.86 (m), ~1.25 (m) | ~0.88 (m), ~1.26 (m) |
| Silicone Grease | ~0.07 (broad s) | ~0.06 (broad s) | ~0.07 (broad s) |
| Toluene | 7.28-7.17 (m), 2.36 (s) | 7.27-7.15 (m), 2.30 (s) | 7.28-7.16 (m), 2.31 (s) |
Experimental Protocol: Removal of Persistent Solvents
If a solvent like ethyl acetate persists even after drying under high vacuum, it may be strongly associated with your compound[8]. This protocol can help displace it.
-
Dissolve the Sample: Dissolve your compound in a small amount of a more volatile solvent in which it is soluble, such as dichloromethane (DCM).
-
Rotary Evaporation: Remove the DCM using a rotary evaporator. The DCM will form an azeotrope with the residual ethyl acetate, aiding its removal.
-
Repeat: Repeat steps 1 and 2 one or two more times.
-
High Vacuum: Place the sample under high vacuum for several hours to remove the last traces of the volatile solvent.
Q3: I see a broad peak that disappears when I add a drop of D₂O. What is it?
This is the classic signature of a labile proton that can exchange with deuterium. In the context of thiazole chemistry, this is most often an N-H or O-H proton.
Causality and Investigation:
-
Exchangeable Protons: Protons attached to heteroatoms (O, N, S) are acidic enough to exchange with the deuterium from deuterium oxide (D₂O). When this happens, the proton is replaced by a deuterium. Since deuterium is not observed in ¹H NMR, the signal disappears[8]. The resulting HOD peak may increase in intensity[9].
-
Tautomerism: This is particularly relevant for 2-aminothiazoles, which can exist in a tautomeric equilibrium between the amino and imino forms[14][15]. The N-H protons in both forms are exchangeable. Similarly, 2-hydroxythiazoles can tautomerize to thiazol-2(3H)-ones. The rate of exchange between these tautomers can affect the peak shape, often resulting in broad signals[16][17].
Experimental Protocol: The D₂O Shake
This simple experiment is a definitive way to identify exchangeable protons[8].
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add D₂O: Add one or two drops of D₂O to the NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for a minute to ensure mixing and facilitate the exchange. You may see an emulsion form, which should settle.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Analysis: Compare the two spectra. The disappearance or significant reduction in the intensity of a peak confirms it is from an exchangeable proton.
Q4: The spectrum of my 2-aminothiazole derivative is inconsistent and shows broad or multiple peaks for the same proton.
This behavior is a strong indicator of dynamic processes occurring on the NMR timescale, with tautomerism being the most likely culprit for 2-aminothiazole derivatives.
Causality and Investigation:
-
Amino-Imino Tautomerism: As mentioned, 2-aminothiazoles can exist as two different tautomers. The chemical environment of the ring protons (and the substituent protons) is different in each tautomer. If the exchange between them is slow on the NMR timescale, you might see two distinct sets of peaks. If the exchange is at an intermediate rate, the peaks will broaden. If the exchange is fast, you will see a single set of averaged peaks[15].
-
Solvent Effects: The position of the tautomeric equilibrium can be highly sensitive to the solvent. Polar, hydrogen-bond-accepting solvents like DMSO-d₆ can stabilize one tautomer over the other, leading to a "cleaner" spectrum compared to a less interactive solvent like CDCl₃[16].
-
Concentration Effects: At higher concentrations, intermolecular hydrogen bonding can occur, which may shift the equilibrium or change the rate of exchange, altering the appearance of the spectrum[8].
Visualization: Amino-Imino Tautomeric Equilibrium
Caption: Tautomeric equilibrium in 2-aminothiazoles.
Troubleshooting Steps:
-
Change Solvent: Acquire the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆) to see if the equilibrium shifts and simplifies the spectrum.
-
Vary Temperature: Run the experiment at a higher temperature. This can increase the rate of exchange, potentially coalescing broad peaks into a single, sharp, averaged signal.
-
Dilute the Sample: Rerun the spectrum on a more dilute sample to minimize intermolecular effects.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for an unsubstituted thiazole ring?
The chemical shifts of the thiazole ring protons and carbons are highly characteristic due to the ring's aromaticity and the influence of the nitrogen and sulfur heteroatoms[1]. The C2 position is the most electron-deficient[3].
Data Presentation: Typical Thiazole Chemical Shifts
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2-H | 8.7 - 8.9 | 151 - 154 |
| C4-H | 7.8 - 8.0 | 142 - 145 |
| C5-H | 7.2 - 7.4 | 114 - 117 |
| (Values are approximate and can vary with solvent and substitution. Data compiled from[1][18][19].) |
Q2: The coupling patterns seem more complex than a simple doublet or triplet. Why?
While you would expect simple coupling between adjacent protons (e.g., ³J_H4,H5_), heterocyclic systems like thiazole often exhibit long-range coupling constants (⁴J or ⁵J)[7]. For example, a small coupling can often be observed between H2 and H5. These small, multi-bond couplings can add complexity to the splitting patterns. Advanced techniques like 2D J-resolved spectroscopy or collecting a high-resolution 1D spectrum can help in measuring these small coupling constants accurately[20][21].
Q3: What is the best general-purpose NMR solvent for my synthetic thiazole?
There is no single "best" solvent, as the optimal choice depends on the specific properties of your compound.
-
Chloroform-d (CDCl₃): An excellent first choice for many neutral, non-polar to moderately polar organic molecules. It's volatile and easy to remove.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): Ideal for highly polar compounds or those with poor solubility in CDCl₃. It is particularly useful for observing exchangeable N-H and O-H protons, which often appear as sharper signals in this solvent[8]. However, it is non-volatile and difficult to remove from the sample.
-
Acetone-d₆: A good intermediate-polarity solvent that can sometimes resolve overlapping signals that are problematic in CDCl₃[8].
-
Benzene-d₆: The aromatic nature of this solvent can induce significant shifts (the "aromatic solvent-induced shift" or ASIS effect) compared to CDCl₃, which can be a powerful tool for resolving overlapping multiplets[8].
By systematically addressing these common issues and understanding the underlying chemical principles, you can more effectively troubleshoot unexpected NMR results and gain confidence in the structural elucidation of your synthetic thiazoles.
References
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]
-
Thiazole - Wikipedia. Wikipedia. [Link]
-
Unexpected Intermolecular C-H⋯O Hydrogen Bonds and 1H NMR Chemical Shifts in a Key Linker for Fluorine-18 Labeling of Dimeric Drugs. PubMed Central. [Link]
-
The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]
-
¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]
-
Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. ResearchGate. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Científico do Instituto Politécnico de Bragança. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Selected IR and 1 H NMR data for the aminothiazole compounds. ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]
-
Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog. [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Prof. Dr. H.-H. Limbach. [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. [Link]
-
Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. MDPI. [Link]
-
Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR. PubMed. [Link]
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. Troubleshooting [chem.rochester.edu]
- 9. chem.washington.edu [chem.washington.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. epfl.ch [epfl.ch]
- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
- 19. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 20. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Stability and Degradation Studies of Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate
Last Updated: January 25, 2026
Introduction
Welcome to the technical support guide for Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate (internal reference: Cpd-MTPC). This document is intended for researchers, scientists, and drug development professionals engaged in the stability and degradation analysis of this compound. Cpd-MTPC is a novel heterocyclic carbamate derivative with potential therapeutic applications. Understanding its stability profile is critical for the development of safe, effective, and stable pharmaceutical formulations.
While specific peer-reviewed literature on Cpd-MTPC is not yet widely available, this guide is built upon established principles of chemical stability, drawing parallels from the known behavior of its core functional groups: the thiazole ring and the N-methylcarbamate moiety. It provides a foundational framework for anticipating degradation pathways, troubleshooting experimental challenges, and developing robust analytical methods.
Part 1: Frequently Asked Questions (FAQs) & General Stability Profile
This section addresses common initial questions regarding the stability of Cpd-MTPC, based on first principles of its chemical structure.
Q1: What are the most chemically labile sites on the Cpd-MTPC molecule?
A1: Based on its structure, there are two primary sites susceptible to degradation:
-
The Carbamate Linkage (-NH-C(=O)-O-): This ester-amide linkage is prone to hydrolysis, particularly under acidic or basic conditions. Alkaline hydrolysis of N-methylcarbamates is a well-documented degradation pathway.[1][2] The hydrolysis would cleave the molecule, leading to the formation of the corresponding aminothiazole and methanol/carbon dioxide.
-
The Thiazole Ring: While generally aromatic and stable, thiazole rings can be susceptible to oxidation and photolytic degradation, sometimes leading to ring cleavage.[3][4] The specific substituents on the ring influence its reactivity.
Q2: What are the likely degradation products I should be looking for?
A2: The primary degradation products (DPs) anticipated from forced degradation studies are:
-
DP-1 (Hydrolysis Product): 2-methyl-4-phenyl-1,3-thiazol-5-amine. This would result from the cleavage of the carbamate bond.
-
DP-2 (Oxidative Product): N-Oxides or S-Oxides could form on the thiazole ring under oxidative stress. Ring-opened products are also a possibility under harsh oxidative or photolytic conditions.[4]
-
DP-3 (Thermal Degradant): At elevated temperatures, carbamates can undergo thermal decomposition.[5][6] This could lead to various products, including the formation of an isocyanate intermediate.
Q3: What are the recommended preliminary storage conditions for Cpd-MTPC?
A3: For initial studies and as a precautionary measure, Cpd-MTPC (as a solid drug substance) should be stored in well-sealed containers, protected from light, and kept under refrigerated conditions (2-8 °C). An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you may encounter during your stability and degradation studies.
Section 2.1: Forced Degradation (Stress Testing) Issues
Q4: I am not observing any significant degradation (<2%) even under harsh acidic or basic conditions. What should I do?
A4:
-
Root Cause: The compound might be exceptionally stable in aqueous media at the tested temperatures, or the reaction kinetics are very slow.
-
Troubleshooting Steps:
-
Increase Stress Severity: Incrementally increase the temperature (e.g., from 60°C to 80°C) or the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl). According to ICH guidelines, stress testing should aim to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.[7]
-
Increase Reaction Time: Extend the duration of the study from 24 hours to 48 or 72 hours, taking time points to monitor the degradation progress.
-
Change Co-solvent: If solubility is low in the aqueous stress medium, consider adding a small, controlled amount of a miscible organic co-solvent (e.g., acetonitrile or methanol) to increase the effective concentration of the compound exposed to the stressor. Ensure you run a control with the co-solvent alone.
-
Q5: My compound degrades completely almost immediately after adding the stressor. How can I study the degradation pathway?
A5:
-
Root Cause: The compound is highly labile under the chosen conditions.
-
Troubleshooting Steps:
-
Reduce Stress Severity: Decrease the temperature (e.g., conduct the study at room temperature or 40°C), reduce the concentration of the stressor (e.g., from 1 M NaOH to 0.01 M NaOH), and shorten the exposure time.
-
Time-Point Analysis: Take multiple, rapid time points at the beginning of the experiment (e.g., t=0, 5 min, 15 min, 30 min, 1 hr) to capture the formation of initial degradation products before they potentially degrade further.
-
Quench the Reaction: At each time point, immediately neutralize the sample to stop the degradation reaction before analysis. For example, if using HCl, quench with an equivalent amount of NaOH, and vice versa.
-
Section 2.2: Analytical Method (HPLC) Troubleshooting
Q6: I am developing a stability-indicating HPLC method, but the peak for the main compound is tailing significantly.
A6:
-
Root Cause: Peak tailing for a basic compound like Cpd-MTPC (due to the thiazole nitrogen) is often caused by secondary interactions with residual silanols on the C18 stationary phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Add a buffer to your mobile phase. For a basic compound, a low pH (e.g., pH 2.5-3.5 using formic acid or phosphate buffer) will protonate the basic sites, reducing interaction with silanols.
-
Use a Low-Bleed "End-Capped" Column: Modern HPLC columns are often "end-capped" to block most of the residual silanols. Ensure you are using a high-quality, end-capped C18 or a phenyl-hexyl column, which can offer alternative selectivity.
-
Add a Competing Amine: If pH adjustment is not sufficient, adding a small amount of a competing amine like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can competitively bind to the active silanol sites, improving peak shape.
-
Q7: I cannot achieve baseline separation between the parent Cpd-MTPC peak and a key degradation product.
A7:
-
Root Cause: The chromatographic selectivity is insufficient to resolve the two compounds.
-
Troubleshooting Steps:
-
Modify the Organic Modifier: Switch from acetonitrile to methanol or vice versa. The different solvent properties can alter the elution order and improve resolution.
-
Adjust the Gradient Profile: If using a gradient, make the slope shallower in the region where the peaks of interest are eluting. This provides more time for separation.
-
Change Stationary Phase: If mobile phase optimization fails, a change in stationary phase chemistry is the next logical step. A Phenyl-Hexyl or a Cyano (CN) column provides different retention mechanisms (pi-pi interactions) compared to a C18 (hydrophobic interactions) and can be very effective for aromatic compounds like Cpd-MTPC.[8]
-
Part 3: Key Experimental Protocols & Data
This section provides standardized protocols for conducting stability studies on Cpd-MTPC.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is designed to generate potential degradation products and test the specificity of the analytical method in accordance with ICH Q1A(R2) guidelines.[9]
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Cpd-MTPC in a suitable solvent (e.g., Acetonitrile:Water 50:50).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
-
Sample Treatment: After the specified time, cool the samples to room temperature. Neutralize the acid and base samples with an equivalent amount of base/acid, respectively.
-
Analysis: Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase and analyze by a validated stability-indicating HPLC method.
-
Controls: Prepare and analyze a "time-zero" sample and a control sample (stored at 2-8°C) for comparison.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol outlines a starting point for developing a robust HPLC method.[10][11]
Step-by-Step Methodology:
-
Column Selection: Start with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Aqueous (A): 0.1% Formic Acid in Water.
-
Organic (B): 0.1% Formic Acid in Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 254 nm (or a wavelength determined by UV scan of Cpd-MTPC).
-
Gradient Program: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Method Optimization: Inject a mixture of the stressed samples (acidic, basic, oxidative, etc.). Analyze the chromatogram for peak shape and resolution between the parent peak and all degradation products. Adjust the gradient slope, mobile phase composition (e.g., switch to methanol), and pH to achieve optimal separation.
-
Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation: Hypothetical Forced Degradation Results
The following table summarizes expected outcomes from a forced degradation study of Cpd-MTPC, which would be used to validate the specificity of an analytical method.
| Stress Condition | % Degradation of Cpd-MTPC | Major Degradation Product(s) Observed | Comments |
| 0.1 M HCl, 60°C, 24h | ~15% | DP-1 | Significant hydrolysis of the carbamate linkage. |
| 0.1 M NaOH, 60°C, 24h | ~25% | DP-1 | Base-catalyzed hydrolysis is faster than acid-catalyzed.[1] |
| 3% H₂O₂, RT, 24h | ~10% | DP-2 | Evidence of oxidation on the thiazole ring. |
| Heat, 80°C, 48h | ~5% | Minor unknown peaks | Compound is relatively stable to dry heat. |
| Photolytic (ICH Q1B) | ~18% | Multiple minor peaks | Susceptible to photodegradation. |
Part 4: Visualizations of Workflows and Pathways
Diagram 1: Forced Degradation Experimental Workflow
Caption: Predicted primary degradation pathways for Cpd-MTPC.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. TechnoBridge. [Link]
-
Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
-
Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PubMed Central. [Link]
-
Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. [Link]
-
Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]
-
Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Temple University. [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PubMed Central. [Link]
-
Kinetics of Carbaryl Hydrolysis. Clemson University. [Link]
-
Thermal Degradation of Aminosilicone Carbamates. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cecas.clemson.edu [cecas.clemson.edu]
- 3. mdpi.com [mdpi.com]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. database.ich.org [database.ich.org]
- 10. irjpms.com [irjpms.com]
- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Crystallization Methods for X-ray Quality Thiazole Crystals
Welcome to the Technical Support Center for thiazole crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality single crystals of thiazole-containing compounds suitable for X-ray diffraction. The unique electronic and structural properties of the thiazole ring can present specific challenges in crystallization, from polymorphism to difficulty in achieving orderly packing. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Troubleshooting Guide: From Amorphous Precipitate to Diffraction-Ready Crystals
This section addresses specific problems in a question-and-answer format, providing explanations for the underlying causes and actionable protocols to resolve them.
Q1: Why am I consistently obtaining amorphous precipitate or microcrystalline powder instead of single crystals?
Root Cause Analysis: The rapid formation of a solid from a supersaturated solution often leads to amorphous precipitate or a multitude of tiny crystals.[1] This occurs when the rate of nucleation significantly outpaces the rate of crystal growth.[2] For thiazole derivatives, which can exhibit complex intermolecular interactions, achieving the controlled, slow approach to supersaturation necessary for single crystal growth is paramount.
Solutions & Protocols:
-
Reduce the Rate of Supersaturation:
-
Slow Evaporation: If you are using a solvent evaporation method, ensure the vessel is not open to the air. Use a cap with a small pinhole or a piece of parafilm with a needle puncture to slow down the evaporation rate. Avoid highly volatile solvents like dichloromethane (DCM) or acetone for this method, as they tend to evaporate too quickly.[3]
-
Vapor Diffusion: This is often the preferred method for growing high-quality single crystals from a small amount of material.[3] It allows for a very slow and controlled increase in concentration.
-
Slow Cooling: If using temperature variation, a gradual decrease in temperature is crucial. A programmable water bath or placing the crystallization vessel in a Dewar flask with warm water and allowing it to cool to room temperature slowly can be effective.[4][5]
-
-
Optimize Solvent Systems:
-
Solvent Selection: Choose a solvent in which your thiazole compound has moderate solubility.[6] If the compound is too soluble, it can be difficult to achieve supersaturation slowly. Conversely, if it is poorly soluble, it may crash out of solution.
-
Solvent/Anti-Solvent Systems: The use of a binary solvent system is a powerful technique. The anti-solvent should be miscible with the solvent in which your compound is dissolved.[1] For thiazole derivatives, which often have some degree of polarity, a common approach is to dissolve the compound in a more polar solvent and introduce a less polar anti-solvent.
-
Experimental Protocol: Vapor Diffusion
-
Dissolve your thiazole compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol, or acetonitrile) to create a concentrated solution.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealable container (e.g., a beaker or a larger vial).
-
Add a larger volume of an "anti-solvent" (a solvent in which your compound is insoluble, such as hexane, diethyl ether, or water) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[1][3]
-
Seal the larger container and leave it undisturbed. The anti-solvent will slowly diffuse into the solvent, reducing the solubility of your compound and promoting slow crystallization.
-
-
Diagram: Vapor Diffusion Setup
Caption: A schematic of a vapor diffusion crystallization setup.
-
Q2: My crystals are very small, needle-like, or form as thin plates. How can I grow larger, more robust crystals?
Root Cause Analysis: The formation of small, poorly-formed crystals often indicates too many nucleation sites or a growth rate that is too rapid.[2][6] The goal is to have a few nucleation sites that allow for the slow and orderly addition of molecules to the crystal lattice.[7]
Solutions & Protocols:
-
Minimize Nucleation Sites:
-
Cleanliness is Key: Ensure all glassware is meticulously clean and free of dust, scratches, or any particulate matter that could act as a nucleation site.[1]
-
Filtering the Solution: Filtering the solution through a syringe filter (0.22 µm) before setting up the crystallization can remove any insoluble impurities that might trigger excessive nucleation.
-
-
Slow Down Crystal Growth:
-
Lower the Concentration: If your crystals are consistently small, try using a more dilute starting solution.[2]
-
Reduce Temperature: For methods like vapor diffusion or slow evaporation, placing the setup in a cooler environment (e.g., a refrigerator) can slow down the process and lead to larger crystals.[2]
-
Solvent Choice: Highly volatile solvents can lead to rapid crystal growth. Consider using solvents with lower vapor pressures.
-
-
Consider Additives:
-
Small amounts of additives can sometimes influence crystal habit and promote the growth of larger, more well-defined crystals by selectively adsorbing to certain crystal faces.[8] This is a more advanced technique and requires careful screening.
-
Experimental Protocol: Solvent Layering
-
Prepare a concentrated solution of your thiazole compound in a suitable solvent.
-
Carefully layer a less dense, miscible anti-solvent on top of this solution. This can be done by slowly trickling the anti-solvent down the side of the vial.[6]
-
A distinct interface between the two solvents should be visible.
-
Seal the vial and allow it to stand undisturbed. Slow diffusion at the interface will induce crystallization.
-
-
Diagram: Solvent Layering Technique
Caption: Illustration of the solvent layering technique for crystallization.
-
Q3: I have crystals, but they are not of sufficient quality for X-ray diffraction. What defines a "good" crystal?
Root Cause Analysis: Not all crystals are suitable for X-ray diffraction. A good quality single crystal will be transparent, have well-defined faces and sharp edges, and will not have any visible defects like cracks, inclusions, or cloudiness.[3] Crystals that appear as feathers, fans, or needles are often not single crystals but rather aggregates of smaller crystals.
Solutions & Protocols:
-
Visual Inspection:
-
Use a microscope with polarizing filters to examine your crystals. A good single crystal should extinguish plane-polarized light when rotated.
-
Look for smooth, flat faces and sharp, well-defined edges. Jagged or lumpy edges often indicate a conglomerate of multiple crystals.
-
-
Refining the Crystallization Conditions:
-
If you are getting poorly formed crystals, revisit the troubleshooting steps for obtaining single crystals in the first place. The same principles of slowing down the crystallization process apply here.
-
Try different solvent systems. The choice of solvent can significantly impact crystal quality. For some thiazole-containing compounds, solvents like methanol or DMF have been used successfully.[9][10]
-
-
Seeding:
-
If you have a few good quality microcrystals, you can use them as "seeds" to grow larger crystals.
-
Prepare a saturated solution of your compound and add one or two seed crystals. If the conditions are right, the seed crystals will grow larger without the formation of new crystals.[1]
-
Frequently Asked Questions (FAQs)
-
How much of my thiazole compound do I need to start a crystallization experiment?
-
While only a very small amount of material is needed for the X-ray diffraction experiment itself (often less than 0.1 mg), you will need more to screen for crystallization conditions.[11] A good starting point for a single experiment is 5-10 mg.
-
-
What are some common solvent/anti-solvent pairs for thiazole derivatives?
-
The optimal pair will depend on the specific solubility of your compound. However, some common combinations to try include:
-
Solvent: Methanol, Ethanol, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF)
-
Anti-solvent: Water, Diethyl ether, Hexane, Toluene
-
-
For example, X-ray quality crystals of one thiazole-methylsulfonyl derivative were obtained by layering diethyl ether onto a methanolic solution.[12][13]
-
-
How long should I wait for crystals to grow?
-
Patience is key in crystallization.[7] Good quality crystals rarely grow overnight. It can take anywhere from a few days to several weeks. It is best to set up your experiments and leave them undisturbed.
-
-
My thiazole compound is an oil. Can I still crystallize it?
-
Oils can be challenging to crystallize, but it is not impossible. Ensure your compound is as pure as possible. Sometimes, impurities can prevent crystallization. You may need to try a wider range of solvents and crystallization techniques.
-
Summary Table of Crystallization Parameters
| Parameter | Recommendation | Rationale |
| Purity | As high as possible (>95%) | Impurities can inhibit crystallization or act as unwanted nucleation sites.[6] |
| Concentration | Moderately concentrated | Too high a concentration leads to rapid precipitation; too low may not reach supersaturation.[2] |
| Temperature | Constant and controlled | Temperature fluctuations can disrupt crystal growth. Slower cooling is generally better.[4] |
| Solvent Choice | Moderate solubility | Allows for a controlled approach to supersaturation.[6] |
| Agitation | Avoid | Mechanical disturbances can lead to the formation of many small crystals.[7] |
References
-
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]
-
Kitamura, M., & Sugimoto, M. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth, 257(1-2), 177-184. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
Manor, B. C., & Carroll, P. J. Crystal Growing Tips and Methods. X-Ray Crystallography Facility, Department of Chemistry, University of Pennsylvania. [Link]
-
Advice for Crystallization. Universität Potsdam. [Link]
-
Common crystallization methods. (a) Vapor diffusion method (hanging... | Download Scientific Diagram. ResearchGate. [Link]
-
Uslu, H., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]
-
Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]
-
How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester. [Link]
-
Huang, C., et al. (2016). Effect of Small Molecular Additives on Growth Rates of Molecular Crystals from the Melt near Glass-Transition Temperature. Crystal Growth & Design, 16(1), 436-442. [Link]
-
Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. YouTube. [Link]
-
Wang, Y., et al. (2024). Effect of Additives on the Morphology of γ-Aminobutyric Acid Crystals. ACS Omega. [Link]
-
Uslu, H., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health. [Link]
-
How to grow crystals for X-ray crystallography. IUCr Journals. [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. [Link]
-
Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 81(10), 895-905. [Link]
-
Growing X-ray Quality Crystals. TU Graz. [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Crystal Growth. Biology Linac Coherent Light Source. [Link]
-
Effects of Additives in Solution Crystallization. Budapest University of Technology and Economics. [Link]
-
Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. ResearchGate. [Link]
-
Use of additives for inhibition and promotion of crystallization. Technobis. [Link]
-
X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. [Link]
-
Troubleshooting. Chemistry LibreTexts. [Link]
-
How Additives Affect Calcite Crystal Growth. ChemistryViews. [Link]
-
Growing Quality Crystals. MIT Department of Chemistry. [Link]
-
Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. [Link]
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unifr.ch [unifr.ch]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 6. How To [chem.rochester.edu]
- 7. tugraz.at [tugraz.at]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Thiazole Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and troubleshooting strategies for a common hurdle in medicinal chemistry: the poor cell permeability of thiazole-containing drug candidates. The thiazole ring is a valuable scaffold in drug design, but its physicochemical properties can often lead to challenges in absorption and bioavailability.[1][2]
This guide provides a structured approach, from foundational FAQs to in-depth troubleshooting and detailed experimental protocols, to help you diagnose and overcome permeability issues in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the cell permeability of thiazole derivatives.
Q1: Why do many of my thiazole-based compounds exhibit poor cell permeability?
A1: Poor cell permeability in thiazole derivatives often stems from a combination of factors related to their physicochemical properties. These can include:
-
High Polarity: The thiazole ring itself contains nitrogen and sulfur heteroatoms, which can increase the polarity and hydrogen bonding capacity of the molecule. This can lead to a high desolvation penalty when the compound attempts to move from the aqueous extracellular environment into the lipophilic cell membrane.
-
Low Lipophilicity: Insufficient lipophilicity (low LogP) can prevent the compound from effectively partitioning into the lipid bilayer of the cell membrane.
-
Intramolecular Hydrogen Bonding: While sometimes beneficial, certain conformations can expose polar functional groups, hindering membrane transit.[3][4][5] However, strategically designed intramolecular hydrogen bonds can also shield polar groups, thereby improving permeability by reducing the desolvation penalty.[3][4][5]
-
Molecular Size and Rigidity: Large or rigid molecules may have difficulty diffusing across the cell membrane.
Q2: What is the first step I should take to assess the permeability of my thiazole compounds?
A2: A tiered approach is most effective. Start with a simple, high-throughput in vitro assay to get a baseline understanding of passive permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first choice.[6][7] It's a cell-free assay that models passive, transcellular permeation, allowing you to rank compounds based solely on their ability to diffuse across a lipid membrane.[6] This helps to isolate passive diffusion from more complex biological processes like active transport.
Q3: My compound has good PAMPA permeability but low permeability in cell-based assays like Caco-2. What could be the reason?
A3: This is a common and informative result. A discrepancy between PAMPA and Caco-2 assays suggests that while your compound has the physicochemical properties for passive diffusion, other biological factors are limiting its transport across a cellular monolayer. The most likely culprits are:
-
Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and actively pump the compound back out.[8][9]
-
Poor Aqueous Solubility: While it may permeate a lipid membrane, if the compound has very low aqueous solubility, it may precipitate in the aqueous boundary layer next to the cells, reducing the concentration gradient available for absorption.
-
Cellular Metabolism: The Caco-2 cells may be metabolizing your compound, leading to a lower measured concentration on the basolateral side.[8]
Q4: What are the main strategies to improve the cell permeability of my lead thiazole compound?
A4: There are several established strategies you can employ, broadly categorized as either medicinal chemistry approaches or formulation-based solutions:
-
Medicinal Chemistry Approaches:
-
Prodrugs: This is a highly effective strategy where a polar functional group is temporarily masked with a lipophilic moiety.[10][11][12][13] This promoiety is designed to be cleaved by intracellular enzymes, releasing the active parent drug inside the cell.[10]
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the structure to optimize physicochemical properties. This could involve adding lipophilic groups, reducing hydrogen bond donors, or altering the overall molecular shape.[14][15]
-
Isosteric Replacement: Replace a polar group with a less polar group of a similar size and shape to maintain biological activity while improving permeability.
-
-
Formulation Strategies:
-
Lipid-Based Formulations: For highly lipophilic compounds with poor aqueous solubility, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve dissolution and absorption.[16][17][18]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation and enhance its uptake into cells.[16][19]
-
Section 2: Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to specific experimental challenges.
Guide 1: Low Permeability in Initial PAMPA Screening
Problem: Your new series of thiazole analogs consistently shows low permeability (e.g., Pe < 1.5 x 10-6 cm/s) in the PAMPA assay.[6]
Causality Analysis: This result points directly to a suboptimal physicochemical profile for passive diffusion. The issue is likely with the intrinsic properties of the molecules themselves, not with biological factors.
Troubleshooting Workflow:
Caption: Decision workflow for addressing low PAMPA permeability.
Recommended Actions & Explanations:
-
Analyze in silico Properties: Before further synthesis, calculate key properties like LogP, Topological Polar Surface Area (TPSA), and the number of hydrogen bond donors/acceptors. Lipinski's "Rule of Five" is a useful, though not absolute, guideline.[17]
-
Reduce Polarity (If TPSA is high):
-
Prodrug Strategy: Masking polar groups like hydroxyls or amines with esters or carbamates is a classic and effective approach.[12][13] This temporarily increases lipophilicity, allowing the molecule to cross the membrane before being hydrolyzed back to the active form.
-
Structural Modification: Can a key hydrogen bond donor be replaced or removed without losing activity? Consider replacing an -OH group with an -OCH3 or a fluorine atom.
-
-
Increase Lipophilicity (If LogP is low):
-
Systematically add small, lipophilic groups (e.g., methyl, ethyl, chloro) to different parts of the molecule.[14] Be mindful that this can also increase metabolic liability.
-
-
Consider Intramolecular Hydrogen Bonding (IHB):
Guide 2: Discrepancy Between PAMPA and Caco-2 Assays
Problem: Your thiazole compound is classified as a high-permeability compound in PAMPA (Pe > 1.5 x 10-6 cm/s), but shows low apparent permeability (Papp) and/or a high efflux ratio (>2) in a bidirectional Caco-2 assay.
Causality Analysis: This strongly suggests that your compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp). The Caco-2 cells are actively pumping your compound out, preventing net transport from the apical (intestinal lumen) to the basolateral (bloodstream) side.[8][20]
Troubleshooting Workflow:
Caption: Workflow for diagnosing PAMPA vs. Caco-2 discrepancies.
Recommended Actions & Explanations:
-
Confirm Efflux with Inhibitors: The most direct way to test the efflux hypothesis is to re-run the Caco-2 assay in the presence of a known efflux transporter inhibitor.[9]
-
Verapamil or Cyclosporin A are commonly used to inhibit P-gp.
-
If permeability in the apical-to-basolateral direction increases significantly and the efflux ratio drops to ~1 in the presence of the inhibitor, you have confirmed that your compound is a P-gp substrate.[20]
-
-
Address Low Recovery: If the efflux ratio is low but recovery is poor (<70%), it suggests the compound is being lost during the assay.[8]
-
Solubility: Check the solubility of your compound in the assay buffer. If it's too low, the compound may be precipitating.
-
Non-specific Binding: Highly lipophilic compounds can stick to the plastic of the assay plates. Using low-binding plates can help mitigate this.[9]
-
Metabolism/Accumulation: The compound may be rapidly metabolized by Caco-2 cells or accumulating within the cells without being transported across.[8] LC-MS/MS analysis of cell lysates can help diagnose this.
-
-
Structural Modification to Evade Efflux: If P-gp efflux is confirmed, medicinal chemistry efforts should focus on modifications that disrupt recognition by the transporter. This can involve:
-
Reducing the number of hydrogen bond acceptors.
-
Adding bulky groups that sterically hinder binding to the transporter.
-
Slightly increasing polarity or introducing a formal charge.
-
Section 3: Standard Operating Procedures (SOPs)
This section provides detailed protocols for the key assays discussed.
SOP 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability (Pe) of a test compound across an artificial lipid membrane.
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen, Corning Gentest)
-
Phospholipid solution (e.g., 1% lecithin in dodecane)[21]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well UV-compatible plates for analysis
-
Plate reader or LC-MS/MS system
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.
-
Coat Donor Plate Membrane: Gently add 5 µL of the phospholipid solution to the membrane of each well in the 96-well donor plate. Allow the solvent to evaporate for approximately 5-10 minutes, leaving a lipid layer.
-
Prepare Donor Solutions: Dilute the test compound stock solution to a final concentration of 10-50 µM in PBS. The final DMSO concentration should be kept low (<1%) to avoid disrupting the membrane.
-
Start Assay: Add 150-200 µL of the donor solution (containing the test compound) to each well of the coated donor plate.
-
Assemble Sandwich Plate: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the sandwich plate at room temperature for 4-16 hours.[22] Incubation should be done in a chamber with high humidity to prevent evaporation.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry for compounds with a chromophore, or LC-MS/MS for greater sensitivity and specificity).[6][22]
-
Calculation: Calculate the effective permeability coefficient (Pe) using the following equation:
Pe = [ -ln(1 - CA(t) / Cequilibrium) ] / ( A * (1/VD + 1/VA) * t )
Where:
-
CA(t) is the concentration in the acceptor well at time t.
-
Cequilibrium is the concentration at theoretical equilibrium.
-
A is the membrane area.
-
VD and VA are the volumes of the donor and acceptor wells.
-
t is the incubation time.
-
Data Interpretation:
| Permeability Classification | Pe Value (x 10-6 cm/s) | Predicted In Vivo Absorption |
| Low | < 1.5 | < 50% |
| High | > 1.5 | > 50% |
This table provides general classification guidelines.[6]
SOP 2: Bidirectional Caco-2 Permeability Assay
Objective: To determine the apparent permeability (Papp) of a test compound across a confluent monolayer of Caco-2 cells and to assess its potential for active efflux.
Materials:
-
Caco-2 cells
-
Transwell insert plates (e.g., 24-well or 96-well)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transport buffer (e.g., HBSS, pH 7.4 for basolateral, pH 6.5 for apical)[23]
-
Lucifer Yellow (for monolayer integrity check)
-
Test compound and relevant controls (e.g., Propranolol for high permeability, Atenolol for low permeability)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer. This is typically done by measuring the transport of a paracellular marker like Lucifer Yellow. Only use wells with low Lucifer Yellow leakage (<1%).
-
Transport Experiment Setup:
-
Wash the cell monolayers gently with pre-warmed transport buffer.
-
Apical to Basolateral (A→B) Transport: Add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Transport: Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the apparent permeability (Papp) for each direction:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER) :
ER = Papp(B→A) / Papp(A→B)
-
Data Interpretation:
| Papp (A→B) (x 10-6 cm/s) | Predicted Absorption | Efflux Ratio (ER) | Interpretation |
| < 1 | Low | > 2 | Potential for active efflux |
| 1 - 10 | Moderate | < 2 | Primarily passive diffusion |
| > 10 | High |
An ER > 2 is a strong indicator that the compound is a substrate for active efflux.[8]
References
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available from: [Link]
-
The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. National Institutes of Health (NIH). Available from: [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. National Institutes of Health (NIH). Available from: [Link]
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. Available from: [Link]
-
Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI. Available from: [Link]
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]
-
Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. National Institutes of Health (NIH). Available from: [Link]
-
increase membrane permeability by prodrug design. Slideshare. Available from: [Link]
-
Caco-2 Permeability Assay. Evotec. Available from: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. National Institutes of Health (NIH). Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health (NIH). Available from: [Link]
-
Thiazole derivatives: prospectives and biological applications. ResearchGate. Available from: [Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers. Available from: [Link]
-
Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). Available from: [Link]
-
PAMPA Permeability Assay Protocol. Technology Networks. Available from: [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. National Institutes of Health (NIH). Available from: [Link]
-
Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. Available from: [Link]
-
Caco-2 permeability assay. Creative Bioarray. Available from: [Link]
-
Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. ResearchGate. Available from: [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. ResearchGate. Available from: [Link]
-
Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available from: [Link]
-
Physicochemical properties of the synthesized thiazole derivatives. ResearchGate. Available from: [Link]
-
Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. Available from: [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. PAMPA | Evotec [evotec.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. mdpi.com [mdpi.com]
- 20. enamine.net [enamine.net]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 22. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Validation & Comparative
A Comparative Guide to Validating Target Engagement of Novel Thiazole-Based Compounds
In the landscape of modern drug discovery, the validation of a small molecule's interaction with its intended biological target is a critical milestone. This guide provides an in-depth, comparative analysis of robust experimental strategies for confirming the target engagement of promising therapeutic candidates, using Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate as a representative novel compound. The thiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer and anti-inflammatory effects[1][2]. Similarly, carbamate moieties are recognized for their role in enzyme inhibition, notably as anticholinesterase agents[3]. The combination of these two functional groups in this compound suggests a high potential for specific biological activity, making rigorous target engagement validation essential.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol listings to explain the causality behind experimental choices, ensuring a trustworthy and self-validating approach to this crucial step in the drug discovery pipeline. We will explore two powerful and complementary methodologies: the Cellular Thermal Shift Assay (CETSA) for targeted validation in a cellular context, and a chemical proteomics approach using Kinobeads for broader, unbiased target identification and selectivity profiling.
The Imperative of Cellular Target Engagement
While in vitro biochemical assays are invaluable for initial hit identification, they do not always translate to a cellular environment. Demonstrating that a compound reaches and binds its target within the complex milieu of a living cell is paramount for building confidence in its mechanism of action and interpreting downstream functional effects[4]. The following sections will detail two state-of-the-art techniques to achieve this, comparing their principles, workflows, and the nature of the data they generate.
Methodology 1: Cellular Thermal Shift Assay (CETSA) - Confirming Target Interaction in Intact Cells
CETSA is a powerful biophysical method that allows for the direct measurement of a compound's binding to its target protein in a cellular setting[5][6][7]. The principle is elegantly simple: the binding of a ligand, such as our test compound, typically stabilizes the target protein, leading to an increase in its thermal denaturation temperature[8]. This thermal shift is a direct proxy for target engagement.
Causality Behind the CETSA Workflow
The experimental design of CETSA is built on a logical cascade of events. By heating intact cells or cell lysates to a range of temperatures, we induce the denaturation and subsequent aggregation of proteins. Stabilized proteins, those bound to our compound, will remain in the soluble fraction at higher temperatures compared to their unbound counterparts. This difference in solubility is then quantified, typically by Western blotting or mass spectrometry, to generate a "melting curve" for the protein of interest.
Experimental Workflow: CETSA
Caption: CETSA experimental workflow from cell treatment to data analysis.
Detailed Protocol for CETSA
-
Cell Culture and Treatment:
-
Plate a human cancer cell line known to express the putative target protein (e.g., A549 lung carcinoma cells) at a density of 1-2 x 10^6 cells per condition.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a dose-range of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., 0.1% DMSO) for 2 hours at 37°C.
-
-
Heating and Lysis:
-
Harvest cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments).
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Fractionation and Analysis:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble fraction).
-
Normalize the protein concentration of the soluble fractions.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the target protein.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the corresponding temperature to generate a melting curve.
-
A positive target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control.
-
Comparative Data Presentation
To illustrate the expected outcome, the following table presents hypothetical data comparing our novel compound to a known inhibitor of a hypothetical target kinase.
| Treatment Condition | Apparent Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (0.1% DMSO) | 52.1°C | - |
| This compound (10 µM) | 56.3°C | +4.2°C |
| Known Kinase Inhibitor (1 µM) | 58.7°C | +6.6°C |
This hypothetical data demonstrates a clear thermal stabilization of the target protein upon treatment with this compound, providing strong evidence of direct binding in a cellular context.
Methodology 2: Kinobeads Chemical Proteomics - Unbiased Target Identification and Selectivity Profiling
For novel compounds where the target is unknown or to assess off-target effects, an unbiased approach is necessary. Chemical proteomics, particularly the Kinobeads technology, is a powerful tool for this purpose[9][10][11]. This method utilizes beads functionalized with a cocktail of non-selective kinase inhibitors to capture a large portion of the cellular kinome from a lysate[12].
Rationale for the Kinobeads Approach
The core principle is competitive binding. Our free test compound in the cell lysate will compete with the immobilized ligands on the beads for binding to its target kinases. By quantifying the proteins that bind to the beads in the presence versus absence of our compound using mass spectrometry, we can identify its specific targets. A dose-dependent decrease in a kinase's binding to the beads indicates that it is a target of the compound. This method not only identifies the primary target but also provides a selectivity profile across a large number of kinases simultaneously[13].
Experimental Workflow: Kinobeads
Caption: Kinobeads chemical proteomics workflow for target identification.
Detailed Protocol for Kinobeads Profiling
-
Lysate Preparation:
-
Grow a relevant cell line (e.g., K562 leukemia cells for broad kinome representation) to a high density.
-
Harvest approximately 1x10^8 cells and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 100,000 x g for 1 hour at 4°C.
-
-
Competitive Binding and Affinity Enrichment:
-
Incubate the clarified lysate with a range of concentrations of this compound for 45 minutes.
-
Add a slurry of Kinobeads to the lysate and incubate for a further 45 minutes with rotation.
-
Wash the beads extensively with lysis buffer to remove unbound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using an SDS-containing buffer.
-
Perform in-gel or in-solution tryptic digestion of the eluted proteins.
-
Desalt the resulting peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
Identify and quantify the proteins using a suitable software package (e.g., MaxQuant).
-
For each identified kinase, plot its relative abundance in the pulldown against the concentration of the test compound to generate a dose-response curve and calculate an apparent dissociation constant (Kd).
-
Comparative Data Presentation
The table below shows hypothetical results from a Kinobeads experiment, comparing the binding of our novel compound to a known multi-kinase inhibitor.
| Kinase Target | This compound (Apparent Kd) | Staurosporine (Positive Control) (Apparent Kd) |
| Putative Target Kinase A | 50 nM | 15 nM |
| Off-Target Kinase B | > 10,000 nM | 100 nM |
| Off-Target Kinase C | 850 nM | 50 nM |
| Off-Target Kinase D | > 10,000 nM | 250 nM |
This data would suggest that this compound is a potent and selective inhibitor of "Putative Target Kinase A," with significantly weaker activity against other kinases.
Synthesis and Conclusion
Both CETSA and Kinobeads profiling are powerful, orthogonal approaches for validating the target engagement of novel small molecules.
-
CETSA is the gold standard for confirming the binding of a compound to a known or putative target in a physiological context. Its strength lies in its direct, biophysical readout of engagement in intact cells.
-
Kinobeads chemical proteomics is an indispensable tool for de novo target identification and for assessing the selectivity of a compound across a large family of related proteins, such as the kinome.
For a comprehensive validation of this compound, a logical approach would be to first use a broad, unbiased method like Kinobeads to identify high-confidence putative targets. Subsequently, CETSA would be employed to confirm and quantify the engagement of these specific targets in intact cells. This integrated strategy provides a self-validating system, building a robust and compelling case for the compound's mechanism of action and paving the way for further preclinical development.
References
-
National Center for Biotechnology Information. Phenyl N-(1,3-thiazol-2-yl)carbamate. PubChem. [Link]
-
MDPI. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. [Link]
-
National Center for Biotechnology Information. Phenyl Methylcarbamate. PubChem. [Link]
-
National Institutes of Health. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. [Link]
-
ResearchGate. Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. [Link]
-
Selvita. A Practical Guide to Target Engagement Assays. [Link]
-
National Institutes of Health. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
National Institutes of Health. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. [Link]
-
ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]
-
MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
-
National Institutes of Health. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. [Link]
-
UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
-
ACS Publications. Target Engagement Assays in Early Drug Discovery. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
MDPI. Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. [Link]
-
National Institutes of Health. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. [Link]
-
University College London. Target Identification and Validation (Small Molecules). [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]
-
Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
-
bioRxiv. Kinobead profiling reveals reprogramming of B-cell receptor signaling in response to therapy within primary CLL cells. [Link]
-
ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
-
bioRxiv. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]
-
MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]
Sources
- 1. Phenyl (4-methylthiazol-2-yl)carbamate|CAS 813445-31-7 [benchchem.com]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenyl Methylcarbamate | C8H9NO2 | CID 16034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
- 8. annualreviews.org [annualreviews.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. researchgate.net [researchgate.net]
- 12. Kinobead profiling reveals reprogramming of B-cell receptor signaling in response to therapy within primary CLL cells | bioRxiv [biorxiv.org]
- 13. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 4-Phenyl-Thiazoles: A Guide for Researchers
The 4-phenyl-thiazole scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials. Its synthesis has been a subject of extensive research, leading to a variety of synthetic strategies. This guide provides a comparative analysis of the most prominent and recently developed methods for the synthesis of 4-phenyl-thiazoles, offering insights into the mechanistic nuances, practical considerations, and comparative performance of each route. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in selecting the optimal synthetic pathway for their specific needs.
The Classic Approach: Hantzsch Thiazole Synthesis
First described in 1887, the Hantzsch thiazole synthesis remains one of the most widely used methods for the preparation of thiazole derivatives due to its simplicity and generally high yields.[1] The reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 2-amino-4-phenylthiazole, the readily available 2-bromoacetophenone is reacted with thiourea.
Mechanism of the Hantzsch Synthesis
The reaction proceeds through a well-established multi-step mechanism. The initial step is a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Finally, a dehydration step yields the aromatic thiazole ring.[1]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed for 12 hours. After cooling, the reaction mixture is washed with diethyl ether to remove unreacted starting materials. The crude product is then treated with ammonium hydroxide and recrystallized from methanol.[2] This method, while effective, involves a lengthy reaction time.
A more direct approach involves the reaction of 2-bromoacetophenone with thiourea. In a typical procedure, equimolar amounts of 2-bromoacetophenone and thiourea are heated in ethanol. The reaction is often complete within a few hours, and the product precipitates upon cooling or addition of a base. One reported procedure involves heating the mixture on a water bath for 8 hours, followed by workup to afford 2-amino-4-phenylthiazole in 85% yield.[3]
Variations and Modern Improvements
The classical Hantzsch synthesis, while reliable, often requires long reaction times and elevated temperatures. Modern variations have focused on overcoming these limitations.
Microwave-Assisted Hantzsch Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a Hantzsch reaction was achieved in 30 minutes with yields of 89-95% under microwave irradiation, compared to 8 hours with lower yields under conventional heating.[4][5]
One-Pot, Multi-Component Reactions: These approaches offer increased efficiency and sustainability. An environmentally benign one-pot synthesis of Hantzsch thiazole derivatives has been developed using a reusable silica-supported tungstosilicic acid catalyst under conventional heating or ultrasonic irradiation, with yields ranging from 79% to 90%.[6]
The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles
The Cook-Heilbron synthesis, discovered in 1947, provides a route to 5-aminothiazoles, a class of compounds that were previously difficult to access.[7] The reaction involves the interaction of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents under mild conditions.[7][8]
Mechanism of the Cook-Heilbron Synthesis
The mechanism begins with a nucleophilic attack of the amino group of the α-aminonitrile on the carbon of carbon disulfide. The resulting dithiocarbamate intermediate then undergoes an intramolecular cyclization, with the sulfur atom attacking the nitrile carbon. A final tautomerization yields the 5-aminothiazole-2-thiol.[7]
Caption: Mechanism of the Gabriel-Type Thiazole Synthesis.
Experimental Protocol Considerations
A general procedure involves heating the α-acylaminoketone with an equimolar amount of phosphorus pentasulfide at elevated temperatures. [9]For example, the synthesis of 2,5-dimethylthiazole involves heating N-(2-oxopropyl)acetamide with phosphorus pentasulfide. [10]While specific conditions for a 4-phenyl derivative were not detailed in the search results, the principle remains the same, requiring the corresponding N-acyl-α-amino-acetophenone as the starting material. The use of the milder Lawesson's reagent often provides better yields and requires less harsh conditions. [11]
Modern Synthetic Innovations
Recent research has focused on developing more efficient, versatile, and environmentally friendly methods for thiazole synthesis.
Copper-Catalyzed Synthesis from Oximes
A notable advancement is the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) to afford thiazoles in very good yields under mild conditions. [12]This method offers good functional group tolerance. The proposed mechanism likely involves the formation of a copper-nitrenoid intermediate from the oxime, which then reacts with the thiocyanate and the enolate of the anhydride.
Palladium-Catalyzed Synthesis from Vinyl Azides
Another innovative approach involves the palladium(II) acetate-catalyzed reaction of vinyl azides with potassium thiocyanate to selectively construct 4-substituted 2-aminothiazoles. This method is attractive due to the use of readily available starting materials and mild reaction conditions. The reaction is believed to proceed through an ionic pathway. Interestingly, switching the catalyst to iron(III) bromide promotes the formation of 4-substituted 5-thiocyano-2-aminothiazoles via a radical mechanism.
Comparative Analysis of Synthesis Routes
To facilitate the selection of an appropriate synthetic strategy, the following table summarizes the key features of the discussed methods.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Hantzsch Synthesis (Conventional) | α-Haloketone, Thioamide/Thiourea | Ethanol, Heat | 8 - 12 hours | Reflux | ~85% [3] | High yields, simple procedure. | Long reaction times, high temperatures. |
| Hantzsch Synthesis (Microwave) | α-Haloketone, Thioamide/Thiourea | Methanol, Microwave | < 30 minutes | 90 °C | 89 - 95% [4] | Rapid, high yields, clean reactions. | Requires specialized equipment. |
| Cook-Heilbron Synthesis | α-Aminonitrile, CS₂/Dithioacid | Mild conditions | Variable | Room Temperature | Good | Mild conditions, access to 5-aminothiazoles. | Limited to 5-amino derivatives, substrate scope can be a limitation. |
| Gabriel-Type Synthesis | α-Acylaminoketone | P₄S₁₀ or Lawesson's Reagent | Variable | High Temperature | Moderate to Good | Access to 2,5-disubstituted thiazoles. | Harsh conditions (P₄S₁₀), potential for side reactions. |
| Copper-Catalyzed Synthesis | Oxime, Anhydride, KSCN | Copper catalyst | Variable | Mild | Very Good [12] | Mild conditions, good functional group tolerance. | Requires a metal catalyst. |
| From Vinyl Azides | Vinyl Azide, KSCN | Pd(OAc)₂ or FeBr₃ | Variable | Mild | Good | High selectivity, mild conditions. | Availability and stability of vinyl azides can be a concern. |
Conclusion and Future Outlook
The synthesis of 4-phenyl-thiazoles has evolved significantly from the classical Hantzsch reaction to modern, highly efficient catalytic methods. While the Hantzsch synthesis and its variations remain the workhorses for accessing many thiazole derivatives due to their reliability and simplicity, the Cook-Heilbron and Gabriel-type syntheses offer valuable routes to specific substitution patterns that are otherwise difficult to obtain.
The emergence of novel catalytic methods, such as those employing copper and palladium, represents the future direction of thiazole synthesis. These methods often provide milder reaction conditions, greater functional group tolerance, and improved atom economy, aligning with the principles of green chemistry. As the demand for novel thiazole-containing molecules in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key area of research. This guide provides the foundational knowledge and comparative data necessary for researchers to make informed decisions in their synthetic endeavors.
References
- Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2909-2911.
- Banerjee, J., et al. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. International Journal of Pharmacy & Technology, 6(2), 6495-6527.
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]
- Al-Omair, M. A., et al. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 18(6), 6619-6635.
-
ResearchGate. (n.d.). Method and proposed mechanistic pathways for the copper-catalyzed synthesis of ITCs (21) through difluorocarbene (11,) with selected examples. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]
- Hasanah, I., & Nurziana, N. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Malaysian Journal of Chemistry, 23(1), 257-269.
-
ResearchGate. (n.d.). Synthesis of N-substituted 4-phenyl-2-aminothiazole derivatives and investigation of their inhibition properties against hCA I, II, and AChE enzymes. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]
-
Universitas Scientiarum. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Aminoketone, oxazole and thiazole synthesis. Part 15.1 2-[4-(4-halobenzenesulphonyl)-phenyl]-5-aryloxazoles. Retrieved from [Link]
-
Centurion University of Technology and Management. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. Retrieved from [Link]
-
Jetir. (n.d.). Synthesis and characterization of some novel benzothiazole derivatives. Retrieved from [Link]
-
Universitas Scientiarum. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Retrieved from [Link]
-
Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. Divergent copper-catalyzed syntheses of 3-carboxylpyrroles and 3-cyanofurans from O-acetyl oximes and β-ketoesters/nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. jetir.org [jetir.org]
- 12. Thiazole synthesis [organic-chemistry.org]
Bridging the Virtual and the Real: A Comparative Guide to Validating Molecular Docking with In Vitro Binding Assays
In modern drug discovery, the synergy between computational prediction and experimental validation is not just best practice; it is the cornerstone of an efficient and rational design pipeline.[1] Molecular docking has emerged as an indispensable tool, allowing us to screen vast virtual libraries of compounds against a protein target, predicting binding poses and estimating binding affinity.[2][3] However, it is crucial to remember that docking provides a hypothesis, an elegantly calculated prediction in a digital sandbox. The biological reality of molecular interactions is far more complex. This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of common in vitro binding assays, offering the experimental data and procedural knowledge required to rigorously validate computational hypotheses and transform virtual hits into viable leads.
The Validation Imperative: Why Docking Scores Are Not Ground Truth
Molecular docking algorithms employ scoring functions to rank potential ligands, and while these have grown in sophistication, they are fundamentally approximations of the true free energy of binding.[4] Factors such as the simplified treatment of solvation, protein flexibility, and entropic contributions mean that a high docking score does not guarantee strong binding affinity.[5][6] In fact, there is often no direct correlation between the docking score and the experimentally determined binding affinity.[4] Therefore, experimental validation is a non-negotiable step to:
-
Eliminate False Positives: Confidently discard computationally-ranked compounds that show no actual binding.
-
Confirm True Binders: Provide empirical evidence of a direct physical interaction between the compound and the target protein.
-
Establish Structure-Activity Relationships (SAR): Use quantitative binding data to inform the next cycle of compound design and optimization.
The journey from a promising docking score to a validated hit requires a robust experimental strategy. The choice of assay is critical and depends on the specific question being asked, the resources available, and the nature of the target system.
Caption: The logical workflow from computational prediction to experimental validation.
A Comparative Toolkit of In Vitro Binding Assays
Selecting the right tool for the job is paramount. Each binding assay has unique strengths and weaknesses. The following table provides a high-level comparison of the most common techniques used to validate computational hits.[7][8]
| Assay | Principle | Key Parameters Measured | Throughput | Protein Consumption | Label Required? | Key Strengths | Key Limitations |
| Surface Plasmon Resonance (SPR) | Mass change on a sensor surface upon binding.[9] | KD, kon, koff | Medium | Low-Medium | No | Real-time kinetics; high sensitivity.[9][10] | Immobilization can affect protein activity; mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding.[11][12] | KD, ΔH, ΔS, Stoichiometry (n) | Low | High | No | "Gold standard" thermodynamics; label-free solution assay.[13] | High sample consumption; low throughput; sensitive to buffer mismatch.[14] |
| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer between two fluorophores in close proximity.[15][16] | Apparent KD, IC50 | High | Low | Yes (Donor & Acceptor) | Homogeneous assay; high sensitivity; suitable for HTS.[17] | Requires labeling; potential for fluorescent artifacts from compounds. |
| Fluorescence Polarization (FP) | Change in the rotational speed of a fluorescently labeled molecule upon binding.[18] | KD, Ki | High | Low | Yes (Fluorescent tracer) | Homogeneous solution assay; simple and robust.[18] | Requires a suitable fluorescent probe; limited by the size difference between binder and tracer. |
| Radioligand Binding Assay | Competition between a radiolabeled ligand and the test compound.[19] | Ki | Medium-High | Low | Yes (Radiolabel) | High sensitivity; well-established for membrane proteins.[18][20] | Requires handling of radioactive materials; endpoint assay.[20] |
Deep Dive 1: Surface Plasmon Resonance (SPR) - The Kinetics Expert
Causality Behind the Choice
Choose SPR when you need more than just a binding affinity (KD). SPR provides real-time kinetic data—the association (kon) and dissociation (koff) rates—which can be invaluable for lead optimization.[10] A compound with a slow off-rate, for example, may have a longer duration of action in vivo.
Principle of the Assay
SPR measures changes in the refractive index at the surface of a sensor chip.[21] In a typical experiment, the target protein ("ligand") is immobilized on the chip. A solution containing the test compound ("analyte") is flowed over the surface. As the analyte binds to the immobilized ligand, the mass on the surface increases, causing a proportional change in the refractive index, which is detected in real-time and plotted as a sensorgram.[22]
Caption: A typical experimental cycle in Surface Plasmon Resonance (SPR).
Experimental Protocol: SPR
-
Immobilization: Covalently attach the purified target protein to the sensor chip surface via amine coupling or use a capture-based method (e.g., His-tag capture). The goal is to achieve a suitable density without compromising protein activity.
-
System Priming: Equilibrate the system with running buffer (e.g., HBS-EP+) to ensure a stable baseline.
-
Analyte Injection Series: Prepare a series of dilutions of the test compound in running buffer (e.g., 0.1 nM to 10 µM).
-
Association: Inject the lowest concentration of the compound over the sensor surface for a defined period (e.g., 180 seconds) to monitor the binding phase.
-
Dissociation: Switch back to flowing only running buffer over the surface to monitor the dissociation of the compound from the protein.
-
Regeneration: Inject a pulse of a harsh solution (e.g., low pH glycine) to strip all bound analyte, preparing the surface for the next injection.
-
Repeat: Repeat steps 4-6 for each concentration in the series, including a buffer-only injection for double referencing.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and calculate the equilibrium dissociation constant (KD = koff/kon).[10]
Trustworthiness & Self-Validation
-
Controls: Always include a reference flow cell (e.g., a blank surface or one with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
Concentration Dependence: A true binding interaction will show a dose-dependent increase in the binding response.
-
Model Fitting: Ensure the chosen kinetic model provides a good fit to the experimental data, as indicated by low Chi-squared values and random residual plots.
Deep Dive 2: Isothermal Titration Calorimetry (ITC) - The Thermodynamics Gold Standard
Causality Behind the Choice
Choose ITC when you need a complete thermodynamic profile of the binding interaction.[13] It is the only technique that directly measures the enthalpy (ΔH) of binding, allowing you to calculate the entropy (ΔS) as well.[11] This information provides deep insight into the forces driving the interaction (e.g., hydrogen bonds vs. hydrophobic effect) and is considered the gold standard for affinity determination in solution.[14]
Principle of the Assay
ITC measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[12] An ITC instrument has two cells: a reference cell (containing buffer) and a sample cell (containing the target protein).[13] The test compound is held in a syringe and injected in small aliquots into the sample cell. The instrument's feedback system applies power to maintain a zero temperature difference between the cells. This power change is precisely measured and corresponds to the heat of the reaction.[14]
Caption: The workflow and principle of Isothermal Titration Calorimetry (ITC).
Experimental Protocol: ITC
-
Sample Preparation (Critical): Dialyze both the protein and the compound into the exact same buffer to minimize heats of dilution. Mismatched buffers are a primary source of artifacts. Degas all solutions thoroughly.
-
Loading: Load the protein solution (e.g., 10-50 µM) into the sample cell and the compound solution (typically 10-20x the protein concentration) into the injection syringe.[23]
-
Equilibration: Allow the system to reach thermal equilibrium (stable baseline).
-
Titration: Perform a series of small, timed injections (e.g., 1-2 µL each) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Data Acquisition: Record the heat change after each injection. As the protein becomes saturated with the compound, the magnitude of the heat change per injection will decrease.
-
Control Experiment: Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution, which must be subtracted from the primary experimental data.
-
Data Analysis: Integrate the heat peaks for each injection and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[24]
Trustworthiness & Self-Validation
-
Stoichiometry (n): A key validation parameter. For a well-behaved 1:1 interaction, the calculated stoichiometry should be close to n=1. A value far from this can indicate protein aggregation, incorrect concentration measurements, or a more complex binding mode.
-
Buffer Matching: The control titration (ligand into buffer) should yield small, consistent heats of dilution. Large or variable heats indicate a buffer mismatch that will invalidate the results.
-
The "c-window": For a reliable KD measurement, the experiment should be designed so that the value 'c' (c = n * [Protein] / KD) falls between 10 and 1000.
Synthesizing Results: Connecting In Vitro Data to Your Docking Model
Experimental validation is not merely a pass/fail test. It is an opportunity to refine and understand your computational model.
-
Rank-Order Correlation: While the absolute values of docking scores and KD may not correlate, you should investigate if the docking scores can correctly rank-order a series of related compounds by their experimental binding affinities. A good correlation here suggests the scoring function is capturing key elements of the SAR.[25]
-
Pose Validation: For confirmed binders, analyze the docked pose. Does the experimental KD make sense in the context of the predicted interactions? A compound with a nanomolar affinity should ideally show strong, specific interactions like hydrogen bonds and salt bridges in the docked pose.
-
Iterative Refinement: If a high-scoring compound fails to show binding, re-examine the docking parameters.[26] Was the binding site defined correctly? Was protonation state handled properly? Discrepancies between prediction and reality are learning opportunities that can improve the predictive power of future docking runs.
Ultimately, the integration of computational modeling and rigorous in vitro validation creates a powerful, iterative cycle that accelerates drug discovery.[27] By understanding the principles and best practices of these experimental techniques, researchers can confidently bridge the gap between virtual predictions and tangible biological activity.
References
- Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan St
-
A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). [Link]
-
Ligand binding assay - Wikipedia. [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. [Link]
-
Radioligand Binding Assays & Fluorescence Polarization - Sygnature Discovery. [Link]
- Ten quick tips to perform meaningful and reproducible molecular docking calcul
-
Ligand binding assays at equilibrium: validation and interpretation - PMC - PubMed Central. [Link]
-
Isothermal Titration Calorimetry (ITC) - Protocols.io. [Link]
-
Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC - NIH. [Link]
-
Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - PubMed Central. [Link]
-
Binding Affinity via Docking: Fact and Fiction - PMC - NIH. [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. [Link]
-
An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. [Link]
-
A guide to simple, direct, and quantitative in vitro binding assays - PMC. [Link]
-
Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations - PMC - NIH. [Link]
-
Quick Start: Isothermal Titration Calorimetry (ITC) - TA Instruments. [Link]
-
A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - RSC Publishing. [Link]
-
Is docking score proper way to measure affinity? - ResearchGate. [Link]
-
A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. [Link]
-
How to validate the molecular docking results ? | ResearchGate. [Link]
-
Validation approaches for computational drug repurposing: a review - PMC - NIH. [Link]
-
Why GlideScore/Docking Score May Not Correlate with Experimental Binding Activities. [Link]
-
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. [Link]
-
Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview | ACS Omega - ACS Publications. [Link]
-
Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. [Link]
-
Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? - MDPI. [Link]
-
Docking and Ligand Binding Affinity: Uses and Pitfalls - Science and Education Publishing. [Link]
-
Isothermal titration calorimetry: Principles and experimental design - CureFFI.org. [Link]
-
Integrating Computational and Experimental Approaches in 21st Century Drug Design. [Link]
-
An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience - Agilent. [Link]
-
Principles of surface plasmon resonance (SPR) used in Biacore™ systems - YouTube. [Link]
-
Elucidating the molecular docking and binding dynamics of aptamers with spike proteins across SARS-CoV-2 variants of concern - NIH. [Link]
-
Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine - MDPI. [Link]
-
Best Practices in Docking and Activity Prediction - ResearchGate. [Link]
-
Docking Binding Affinity - YouTube. [Link]
-
Surface Plasmon Resonance for Protein-Protein Interactions - Affinité Instruments. [Link]
-
Assessing molecular interactions with biophysical methods using the validation cross | Biochemical Society Transactions | Portland Press. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. [Link]
-
The general principle of fluorescence resonance energy transfer... - ResearchGate. [Link]
-
Modern Biophysical Approaches to Study Protein–Ligand Interactions. [Link]
-
Fluorescence Resonance Energy Transfer (FRET) Microscopy - Evident Scientific. [Link]
Sources
- 1. jddhs.com [jddhs.com]
- 2. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the molecular docking and binding dynamics of aptamers with spike proteins across SARS-CoV-2 variants of concern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding Affinity via Docking: Fact and Fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schrödinger Customer Portal [my.schrodinger.com]
- 7. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worldscientific.com [worldscientific.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tainstruments.com [tainstruments.com]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 20. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 21. youtube.com [youtube.com]
- 22. affiniteinstruments.com [affiniteinstruments.com]
- 23. cureffi.org [cureffi.org]
- 24. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 25. mdpi.com [mdpi.com]
- 26. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 27. Validation approaches for computational drug repurposing: a review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate
Hazard Analysis: Understanding the Risks
Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate is a molecule that combines the structural features of both carbamates and thiazoles. This necessitates a cautious approach, as compounds within these classes exhibit a wide range of biological activities and potential hazards.
Carbamate Moiety: Carbamates are a class of organic compounds derived from carbamic acid. While many are utilized as pesticides and pharmaceuticals, some possess significant toxicity. For instance, methyl carbamate is suspected of causing cancer and is known to cause serious eye irritation[1][2]. Exposure to certain carbamates can lead to severe health effects, including neurotoxicity[3]. Therefore, it is prudent to handle any novel carbamate-containing compound with a high degree of caution.
Thiazole Moiety: The thiazole ring is a common scaffold in many biologically active compounds and pharmaceuticals.[4][5] While many thiazole derivatives are safe, some can be hazardous. General safe handling advice for thiazole derivatives includes avoiding contact with skin, eyes, and clothing, and wearing appropriate personal protective equipment[6][7]. Acute toxicity studies on some thiazole derivatives have shown potential for liver and kidney damage at high doses[8].
Given the combined toxicological profile of its constituent parts, this compound should be treated as a potentially hazardous substance. The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact.
Engineering Controls: The First Line of Defense
Before detailing personal protective equipment, it is critical to emphasize the foundational role of engineering controls in mitigating exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood. This is the most effective way to control inhalation exposure to dust or vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is essential to provide a barrier against accidental exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[2][3] | Protects against splashes, dust, and vapors that could cause serious eye irritation. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.[9] | Prevents skin absorption, a potential route of exposure for carbamates. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | A long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat for larger quantities or when there is a significant splash risk.[10] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][9] | Protects against inhalation of the compound, which could be a significant route of toxicity. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Procedural Guidance for Safe Handling and Disposal
Adherence to strict operational protocols is as crucial as the use of PPE. The following workflow illustrates the key steps for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Disposal: All waste contaminated with this compound, including empty containers, used gloves, and contaminated labware, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds like this compound is a cornerstone of scientific integrity and professional responsibility. By implementing robust engineering controls, consistently utilizing the appropriate personal protective equipment, and adhering to safe handling and disposal procedures, researchers can mitigate the potential risks associated with this and other investigational compounds. This proactive approach to safety not only protects the individual researcher but also fosters a secure and productive research environment.
References
- Al-Ghorbani, M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1772.
- Cazzaniga, G., et al. (2018). Benzyl-N-[4-(2-hydroxyethyl)
- BenchChem. (2025). Personal protective equipment for handling Methyl carbamate-d3.
- BenchChem. (2025). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- TCI Chemicals. (2025). Safety Data Sheet.
- Abdelgawad, M. A., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5897.
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Kumar, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 15(9), 1083.
- Apollo Scientific. (2023). Safety Data Sheet: Phenyl N-methylcarbamate.
- Singh, A., & Kumar, P. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9-s), 158-167.
- de Oliveira, A. C. S., et al. (2020). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Toxicology Mechanisms and Methods, 31(3), 223-230.
- New Jersey Department of Health. (n.d.). Hazard Summary: Phenol, 3-(1-Methylethyl)-, Methylcarbamate.
-
UC IPM. (2025). What Are You Wearing? Basic PPE for Pesticide Safety. Retrieved from [Link]
- Ali, I., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 225-242.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from a relevant safety equipment supplier.
- Moore, M. M., et al. (2017). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Regulatory Toxicology and Pharmacology, 90, 128-137.
- Barcelona Fine Chemicals. (n.d.). Phenyl 1,3-thiazol-2-ylcarbamate.
- BLD Pharm. (n.d.). Phenyl (4-methylthiazol-2-yl)carbamate.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nj.gov [nj.gov]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
